Chloroacetamido-C-PEG3-C3-NHBoc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[3-[2-[2-[3-[(2-chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33ClN2O6/c1-17(2,3)26-16(22)20-7-5-9-24-11-13-25-12-10-23-8-4-6-19-15(21)14-18/h4-14H2,1-3H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBMYSGRCJLZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chloroacetamido-C-PEG3-C3-NHBoc: A Technical Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Chloroacetamido-C-PEG3-C3-NHBoc, a heterobifunctional linker pivotal in the advancement of targeted protein degradation.
This guide details the chemical structure, physicochemical properties, and functional applications of this compound, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The information is presented to facilitate its effective use in research and development.
Chemical Structure and Properties
This compound is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) linker. It features a chloroacetamide group at one terminus and a Boc-protected amine at the other, connected by a flexible PEG3 and a C3 alkyl spacer. This architecture allows for the sequential conjugation of two different molecular entities.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | tert-butyl (3-(2-(2-(3-(2-chloroacetamido)propoxy)ethoxy)ethoxy)propyl)carbamate | N/A |
| CAS Number | 934164-55-3 | |
| Molecular Formula | C17H33ClN2O6 | |
| Molecular Weight | 396.91 g/mol | |
| SMILES | O=C(CCl)NCCCOCCOCCOCCCNC(OC(C)(C)C)=O | |
| Appearance | Liquid or solid | N/A |
| Solubility | Soluble in DMSO (e.g., 10 mM) | |
| Storage | Store at -20°C for long-term stability. | N/A |
Functional Description and Applications
This compound serves as a versatile linker in bioconjugation and medicinal chemistry. Its primary application is in the construction of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The chloroacetamide group provides a reactive handle for conjugation to nucleophilic residues on a protein ligand, typically cysteine thiols, through an S-alkylation reaction. The Boc-protected amine, after deprotection under acidic conditions, allows for the attachment of a second ligand, often an E3 ligase binder, via amide bond formation. The hydrophilic PEG3 spacer enhances the aqueous solubility of the resulting conjugate and provides optimal spatial separation between the two ligands.
Experimental Protocols
Similarly, specific protocols for its use in PROTAC synthesis are highly dependent on the nature of the target protein ligand and the E3 ligase ligand. A general experimental workflow for the synthesis of a PROTAC using this linker is provided.
Generalized Synthesis Workflow
Generalized PROTAC Synthesis Workflow
Safety and Handling
The Safety Data Sheet (SDS) for this compound indicates that it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and eye protection), should be followed. Handle in a well-ventilated area and avoid release to the environment.
Signaling Pathways and Mechanism of Action
This compound itself is not a signaling molecule. Its function is to link two biologically active molecules. The resulting PROTAC, however, is designed to modulate a specific signaling pathway by inducing the degradation of a target protein. The general mechanism of action for a PROTAC is illustrated below.
PROTAC Mechanism of Action
This diagram illustrates how a PROTAC, synthesized using a linker like this compound, brings a target protein and an E3 ligase into proximity. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The PROTAC is then released to repeat the cycle.
Conclusion
This compound is a key enabling tool for the development of PROTACs and other bioconjugates. Its well-defined structure, including a reactive chloroacetamide, a protected amine, and a hydrophilic PEG spacer, provides researchers with a versatile platform for linking molecules of interest. While specific, detailed experimental protocols are proprietary or application-dependent, the generalized workflows and mechanistic diagrams provided in this guide offer a solid foundation for its application in innovative drug discovery and chemical biology research.
Chloroacetamido-C-PEG3-C3-NHBoc in PROTACs: A Technical Guide to Covalent Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component of a PROTAC is the linker, which connects the target-binding and E3 ligase-recruiting moieties. This technical guide delves into the mechanism of action of a specific type of linker component, the chloroacetamide group, as exemplified by the conceptual use of "Chloroacetamido-C-PEG3-C3-NHBoc" in covalent PROTACs. While no specific PROTACs utilizing this exact linker are publicly documented, this guide will leverage data from well-characterized chloroacetamide-containing covalent PROTACs to provide an in-depth understanding of their mechanism, a summary of relevant quantitative data, detailed experimental protocols, and visualizations of the involved biological pathways. The chloroacetamide moiety acts as a reactive "warhead," forming a covalent bond with nucleophilic residues, most notably cysteine, on the target protein. This irreversible interaction can lead to enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.
Core Mechanism of Action: Covalent Inhibition Driving Protein Degradation
The fundamental principle of a PROTAC is to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The incorporation of a chloroacetamide group into the PROTAC linker introduces a covalent targeting strategy.
The chloroacetyl group of the linker functions as an electrophile, susceptible to nucleophilic attack by amino acid residues on the target protein. The thiol group (-SH) of a cysteine residue is a particularly strong nucleophile and a common target for chloroacetamido-based covalent inhibitors. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom of the cysteine attacks the carbon atom of the chloroacetyl group, displacing the chloride ion and forming a stable and typically irreversible thioether bond.
This covalent modification offers several potential advantages for a PROTAC:
-
Increased Potency: The irreversible binding can lead to a more stable ternary complex (Target Protein-PROTAC-E3 Ligase), enhancing the efficiency of ubiquitination and subsequent degradation.
-
Prolonged Duration of Action: Once covalently bound, the PROTAC's effect is not solely dependent on its circulating concentration, as the target protein is permanently marked for degradation. The effect is only reversed upon the synthesis of new protein.
-
Targeting "Undruggable" Proteins: Covalent PROTACs can effectively target proteins that lack deep binding pockets, a common challenge for traditional small molecule inhibitors.
However, the high reactivity of the chloroacetamide group also presents challenges, including the potential for off-target covalent modification of other cysteine-containing proteins, which can lead to toxicity.[1]
Quantitative Data Presentation
While specific data for a PROTAC containing the this compound linker is unavailable, the following tables summarize key quantitative parameters for representative covalent PROTACs targeting oncogenic proteins. These parameters, DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved), are crucial for evaluating PROTAC efficacy.
Table 1: Degradation Activity of a Covalent KRAS G12C PROTAC (LC-2) [2][3][4][5]
| Cell Line | Cancer Type | KRAS G12C Status | DC50 (µM) |
| NCI-H2030 | Lung Adenocarcinoma | Homozygous | 0.25 - 0.76 |
| NCI-H23 | Lung Adenocarcinoma | Heterozygous | 0.25 - 0.76 |
| MIA PaCa-2 | Pancreatic Cancer | Homozygous | 0.25 - 0.76 |
Table 2: Degradation Activity of Covalent EGFR PROTACs [6][7][8][9]
| PROTAC | Target EGFR Mutant | Cell Line | DC50 (nM) | Dmax (%) |
| 13 | EGFRdel19 | HCC-827 | 3.57 | >90 |
| CP17 | EGFRL858R/T790M | H1975 | 1.56 | ~80 |
| CP17 | EGFRdel19 | HCC827 | 0.49 | ~80 |
Table 3: Degradation Activity of a Reversible Covalent BTK PROTAC (RC-3) [10]
| Cell Line | Target | DC50 (nM) | Dmax (%) |
| Mino | BTK | <10 | >85 |
Experimental Protocols
The characterization of a covalent PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and quantify its efficacy.
Synthesis of a Covalent PROTAC (General Workflow)
The synthesis of a PROTAC with a chloroacetamido-containing linker generally involves a multi-step process. The this compound linker provides a framework with a reactive chloroacetamide group at one end and a Boc-protected amine at the other.
-
Deprotection: The Boc protecting group on the amine end of the linker is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Coupling to E3 Ligase Ligand: The deprotected amine is then coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon or a VHL ligand) using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA).
-
Coupling to Target Protein Ligand: The chloroacetamide group can be introduced by reacting an amine-functionalized precursor of the target-binding moiety with chloroacetyl chloride. Alternatively, if the target ligand has a suitable nucleophile, it can be directly coupled to a linker already containing the chloroacetamide.
A detailed, step-by-step synthesis protocol would be specific to the target and E3 ligase ligands being used.[11][12]
Ternary Complex Formation Assay
Confirming the formation of the Target Protein-PROTAC-E3 Ligase ternary complex is a critical step.
-
Method: Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI)
-
Immobilize the biotinylated target protein on a streptavidin-coated sensor chip.
-
Inject a solution containing the E3 ligase complex alone to establish a baseline.
-
Inject a solution of the PROTAC alone to measure its binary interaction with the target protein.
-
Inject a solution containing both the PROTAC and the E3 ligase complex to measure the formation of the ternary complex.
-
Analyze the binding and dissociation kinetics to determine the affinity and stability of the ternary complex.
-
Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein.
-
Method: In Vitro Ubiquitination Assay
-
Combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, ubiquitin, and ATP in a reaction buffer.
-
Add the covalent PROTAC or a vehicle control (e.g., DMSO).
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody specific for the target protein to visualize the appearance of higher molecular weight bands corresponding to ubiquitinated protein.
-
Cellular Protein Degradation Assay
This assay quantifies the degradation of the target protein in a cellular context.
-
Method: Western Blotting for DC50 and Dmax Determination
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the covalent PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control.
-
Lyse the cells and determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the target protein and a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[13][14][15]
-
Confirmation of Covalent Binding
-
Method: Intact Protein Mass Spectrometry
-
Incubate the purified target protein with the covalent PROTAC.
-
Analyze the protein sample using high-resolution mass spectrometry (e.g., ESI-Q-TOF).
-
Compare the mass of the treated protein with the untreated control. A mass shift corresponding to the molecular weight of the PROTAC will confirm covalent binding.[16][17][18]
-
-
Method: Peptide Mapping by LC-MS/MS
-
After incubation with the covalent PROTAC, digest the target protein into smaller peptides using a protease (e.g., trypsin).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the peptide fragment that shows a mass increase corresponding to the adducted PROTAC.
-
The fragmentation pattern (MS/MS spectrum) of this peptide will pinpoint the exact cysteine residue that was modified.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the general mechanism of a covalent PROTAC and the downstream signaling pathways affected by the degradation of key oncogenic proteins.
Caption: General mechanism of action for a covalent PROTAC.
Caption: Downstream signaling pathways affected by KRAS degradation.[5][19][20]
Caption: B-cell receptor signaling pathway inhibited by BTK degradation.[1][21][22]
Caption: EGFR signaling pathways affected by PROTAC-mediated degradation.[23][24][25]
Conclusion
The use of a chloroacetamide moiety within a PROTAC linker represents a powerful strategy for developing covalent degraders. By forming an irreversible bond with the target protein, these PROTACs can achieve potent and sustained protein knockdown, offering a promising therapeutic avenue for a range of diseases, including cancers driven by oncogenic proteins like KRAS, BTK, and EGFR. While the specific linker "this compound" has not been described in the context of a complete PROTAC in the available literature, the principles outlined in this guide, based on analogous covalent PROTACs, provide a comprehensive framework for understanding its potential mechanism of action. The continued exploration of covalent chemistries in PROTAC design, coupled with rigorous experimental characterization, will undoubtedly expand the arsenal (B13267) of tools available to drug discovery scientists in the pursuit of novel and effective therapies.
References
- 1. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs | Semantic Scholar [semanticscholar.org]
- 5. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel potent covalent inhibitor-based EGFR degrader with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.chalmers.se [research.chalmers.se]
- 14. researchgate.net [researchgate.net]
- 15. kisacoresearch.com [kisacoresearch.com]
- 16. nuvisan.com [nuvisan.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Native Molecule Drug Discovery Assays Using Mass Spec - American Chemical Society [acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PROTAC-Mediated Degradation of Bruton’s Tyrosine Kinase as a Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
The Crucial Role of PEG Linkers in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention due to their unique physicochemical properties. This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers in targeted protein degradation, offering a comprehensive overview of their impact on PROTAC performance, detailed experimental protocols for their evaluation, and visual representations of the underlying biological and experimental processes.
The Core Function of Linkers in PROTACs
The linker in a PROTAC molecule plays a pivotal role in orchestrating the formation of a productive ternary complex between the target protein and the E3 ligase.[1][2][3] Its length, flexibility, and chemical composition directly influence the spatial arrangement of the two proteins, which is essential for efficient ubiquitination and subsequent degradation of the target.[3][4] An ideal linker facilitates the formation of a stable ternary complex while also imparting favorable drug-like properties to the PROTAC molecule, such as solubility and cell permeability.[5][]
Polyethylene Glycol (PEG) Linkers: Properties and Advantages
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which confer a unique set of properties that are highly advantageous in PROTAC design.[2][3]
-
Hydrophilicity and Solubility: The ether oxygens in the PEG backbone can form hydrogen bonds with water, significantly increasing the aqueous solubility of the often large and hydrophobic PROTAC molecules.[2][3] This is a crucial factor for improving their developability as therapeutic agents.
-
Flexibility: The rotational freedom of the C-O bonds in the PEG chain provides conformational flexibility, allowing the PROTAC to adopt an optimal orientation for ternary complex formation.[7] This flexibility can be particularly beneficial when the optimal binding poses of the two ligands are not perfectly aligned.
-
Tunable Length: PEG linkers can be synthesized with precise lengths by varying the number of ethylene glycol units.[4] This allows for the systematic optimization of the distance between the target protein and the E3 ligase to achieve maximal degradation efficiency.[4][8]
-
Biocompatibility and Low Immunogenicity: PEG is a well-established biocompatible polymer with low immunogenicity, making it a safe and suitable component for therapeutic molecules.[2]
Quantitative Impact of PEG Linkers on PROTAC Performance
The length and composition of the PEG linker have a profound and quantifiable impact on the biological activity and physicochemical properties of PROTACs. The optimization of these parameters is a critical step in the development of potent and effective protein degraders.
Degradation Efficacy (DC50 and Dmax)
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy. The length of the PEG linker is a critical determinant of both parameters. An optimal linker length is required to facilitate the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation. Linkers that are too short may cause steric hindrance, preventing the complex from forming, while linkers that are too long can lead to a decrease in potency due to entropic penalties.[4][8]
Table 1: Impact of PEG Linker Length on Degradation of Various Target Proteins
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 | Dmax (%) | Reference |
| BRD4 | VHL | PEG | 3 | 55 nM | 85 | [7] |
| BRD4 | VHL | PEG | 4 | 20 nM | 95 | [7] |
| BRD4 | VHL | PEG | 5 | 15 nM | >98 | [7] |
| BRD4 | VHL | PEG | 6 | 30 nM | 92 | [7] |
| ERα | VHL | Alkyl/PEG | 9 | >10 µM | ~50 | [4] |
| ERα | VHL | Alkyl/PEG | 12 | ~5 µM | ~75 | [4] |
| ERα | VHL | Alkyl/PEG | 16 | ~1 µM | ~95 | [4] |
| ERα | VHL | Alkyl/PEG | 19 | ~5 µM | ~70 | [4] |
| ERα | VHL | Alkyl/PEG | 21 | >10 µM | ~60 | [4] |
| TBK1 | Cereblon | Alkyl/PEG | < 12 | No degradation | - | [4] |
| TBK1 | Cereblon | Alkyl/PEG | 21 | 3 nM | 96 | [4] |
| TBK1 | Cereblon | Alkyl/PEG | 29 | 292 nM | 76 | [4] |
Physicochemical Properties
The incorporation of PEG linkers significantly influences the physicochemical properties of PROTACs, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles. Key parameters include the calculated octanol-water partition coefficient (cLogP), topological polar surface area (TPSA), and the number of hydrogen bond donors (HBD) and acceptors (HBA). Generally, increasing the number of PEG units increases the hydrophilicity, which can be beneficial for solubility but may impact cell permeability.
Table 2: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Reference |
| PROTAC 1 | PEG3 | 850 | 3.5 | 150 | 5 | 12 | [2][9] |
| PROTAC 2 | PEG4 | 894 | 3.2 | 160 | 5 | 13 | [2][9] |
| PROTAC 3 | PEG5 | 938 | 2.9 | 170 | 5 | 14 | [2][9] |
| PROTAC 4 | PEG6 | 982 | 2.6 | 180 | 5 | 15 | [2][9] |
Cell Permeability
The ability of a PROTAC to cross the cell membrane is essential for its therapeutic effect. The relationship between PEGylation and cell permeability is complex. While the increased hydrophilicity from PEG linkers can sometimes hinder passive diffusion across the lipophilic cell membrane, their flexible nature can be advantageous.[10][11] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[10] However, excessive PEGylation can lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.
Table 3: Impact of PEG Linker Length on Cell Permeability
| PROTAC | Linker Composition | PAMPA (-log Pe, cm/s) | Reference |
| PROTAC A | PEG2 | 6.56 | [10][11] |
| PROTAC B | PEG3 | >7.37 | [10][11] |
| PROTAC C | Alkyl | 6.8 | [10][11] |
Signaling Pathway and Experimental Workflows
The rational design and optimization of PEGylated PROTACs require a thorough understanding of the underlying biological pathways and the use of robust experimental workflows.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The mechanism of action of a PROTAC involves a series of well-defined steps, beginning with the formation of the ternary complex and culminating in the degradation of the target protein by the proteasome.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Chloroacetamido-C-PEG3-C3-NHBoc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroacetamido-C-PEG3-C3-NHBoc is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are a revolutionary therapeutic modality that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[3][4] This linker, featuring a chloroacetamide reactive group, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, offers a versatile platform for conjugating a POI ligand to an E3 ubiquitin ligase ligand.[1] This guide provides a comprehensive overview of its chemical properties, application in PROTAC synthesis, and the underlying biological mechanism.
Core Compound Data
The quantitative properties of this compound are summarized below.
| Property | Value |
| Molecular Weight | 396.91 g/mol |
| Molecular Formula | C17H33ClN2O6 |
| CAS Number | 934164-55-3 |
Mechanism of Action: The PROTAC Approach
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[3][4][5] The linker, such as this compound, plays a critical role in connecting the two ligands and orienting them in a productive ternary complex.[6]
The ubiquitin-proteasome pathway is a major cellular pathway for protein degradation in eukaryotic cells.[7][8] It involves a cascade of enzymatic reactions carried out by ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3).[7][9] The E3 ligase is responsible for recognizing the specific substrate and catalyzing the transfer of ubiquitin to it.[7] Polyubiquitinated proteins are then recognized and degraded by the proteasome.[8][9]
Signaling Pathway Diagram
Caption: PROTAC-mediated protein degradation workflow.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a multi-step process. The chloroacetamide group serves as a reactive handle for conjugation with a nucleophilic residue (e.g., cysteine) on a ligand, while the Boc-protected amine can be deprotected to allow for coupling with the other ligand.
Experimental Workflow Diagram
Caption: General synthetic workflow for PROTAC assembly.
Detailed Methodologies
Step 1: Boc Deprotection of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine can be used in the next step with or without further purification.
Step 2: Amide Coupling with an E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (containing a carboxylic acid) in an appropriate solvent like dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Add the deprotected amine-linker from Step 1 to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the chloroacetamide-linker-E3 ligand conjugate.
Step 3: Conjugation with a Protein of Interest (POI) Ligand
-
Dissolve the chloroacetamide-linker-E3 ligand conjugate and the POI ligand (containing a nucleophilic group, typically a thiol) in a polar aprotic solvent like DMF or DMSO.
-
Add a mild base, such as potassium carbonate or DIPEA, to facilitate the nucleophilic substitution reaction.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the starting materials are consumed, as monitored by LC-MS.
-
Purify the final PROTAC molecule using reverse-phase preparative HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs. Its well-defined structure, including a reactive chloroacetamide group, a flexible PEG spacer, and a protected amine, allows for a modular and systematic approach to PROTAC design and assembly.[6][10] Understanding its chemical properties and the methodologies for its incorporation into bifunctional molecules is crucial for researchers and scientists working at the forefront of targeted protein degradation and novel drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hoelzel-biotech.com [hoelzel-biotech.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. PROTACs and Molecular Glues [astrazeneca.com]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Chloroacetamido-C-PEG3-C3-NHBoc for Inducing Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system to induce the degradation of the target protein.
The architecture of a PROTAC is modular, consisting of three key components: a ligand for the POI (the "warhead"), a ligand for an E3 ligase, and a chemical linker that connects the two. The linker is not merely a spacer; its length, composition, and attachment points are critical determinants of the efficacy and pharmacokinetic properties of the PROTAC. PEG-based linkers, such as Chloroacetamido-C-PEG3-C3-NHBoc, are frequently employed to enhance solubility and provide versatile handles for chemical conjugation. This guide provides a technical overview of the core concepts, hypothetical applications, and experimental protocols related to the use of this compound in the development of novel protein degraders.
Core Concepts: Synthesis and Mechanism of Action
This compound is a bifunctional linker possessing two key reactive moieties: a chloroacetamide group and a Boc-protected amine. This structure allows for a sequential and controlled synthesis of a PROTAC molecule.
1. Synthetic Strategy:
The synthesis of a PROTAC using this linker typically involves a two-step process:
-
Step 1: Conjugation to the E3 Ligase Ligand: The Boc-protected amine provides a stable, yet readily deprotected, handle. The tert-butyloxycarbonyl (Boc) group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to reveal a primary amine.[1] This amine can then be coupled to an E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or lenalidomide (B1683929) for Cereblon, or a VHL ligand) that has a carboxylic acid functionality, using standard amide bond formation reagents like HATU or HBTU.
-
Step 2: Conjugation to the Target Protein Ligand (Warhead): The chloroacetamide group is a reactive electrophile that can form a stable covalent bond with nucleophilic residues on a protein, most notably the thiol group of cysteine residues.[2][3][4] This reaction proceeds via an SN2 mechanism.[2] Therefore, the chloroacetamide end of the linker can be reacted with a warhead that contains a free thiol group. This strategy allows for the creation of covalent or targeted covalent PROTACs.
2. Mechanism of Action:
Once synthesized, the PROTAC orchestrates the degradation of the target protein through the following steps:
-
Ternary Complex Formation: The PROTAC molecule, due to its bifunctional nature, brings the target protein and the E3 ubiquitin ligase into close proximity, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule is released to induce the degradation of another target protein molecule, acting in a catalytic manner.
Hypothetical Data Presentation
Disclaimer: The following data is for illustrative purposes only and does not represent experimentally derived results for a PROTAC containing this compound.
Table 1: Hypothetical Degradation Efficacy of PROTAC-X
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| Cell Line A | Protein X | 25 | 95 |
| Cell Line B | Protein X | 40 | 92 |
| Cell Line C | Protein X | 15 | 98 |
DC50: The concentration of PROTAC required to degrade 50% of the target protein.[5] Dmax: The maximum percentage of protein degradation achieved.
Table 2: Hypothetical Binding Affinities
| Component | Binding Target | Kd (nM) |
| Warhead | Target Protein X | 150 |
| E3 Ligand | Cereblon | 500 |
| PROTAC-X | Target Protein X | 120 |
| PROTAC-X | Cereblon | 450 |
Kd: Dissociation constant, a measure of binding affinity.
Detailed Experimental Protocols
The following are representative protocols that can be adapted to evaluate a novel PROTAC synthesized using the this compound linker.
Protocol 1: General Synthesis of a PROTAC Molecule
-
Boc Deprotection:
-
Dissolve this compound in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the amine salt.
-
-
Amide Coupling to E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand-COOH (1 eq), the deprotected linker amine salt (1.1 eq), HATU (1.2 eq), and DIPEA (3 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
-
Dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography to yield the chloroacetamide-linker-E3 ligand conjugate.
-
-
Conjugation to Thiol-Containing Warhead:
-
Dissolve the chloroacetamide-linker-E3 ligand conjugate (1 eq) and the thiol-containing warhead (1.2 eq) in a solvent such as DMF.
-
Add a mild base like potassium carbonate (2 eq).
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purify the final PROTAC product using reverse-phase HPLC.
-
Protocol 2: Western Blot for Protein Degradation
-
Cell Treatment:
-
Plate cells (e.g., HeLa, MCF7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a desired time period (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control and plot the data to determine DC50 and Dmax values.[6][7]
-
Protocol 3: In-Cell Ubiquitination Assay
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50) for a shorter time period (e.g., 2-4 hours).
-
Crucially, include a proteasome inhibitor (e.g., MG132) co-treatment to allow for the accumulation of polyubiquitinated proteins.
-
-
Immunoprecipitation (IP):
-
Lyse the cells as described above.
-
Incubate the protein lysates with an antibody against the target protein overnight at 4°C to form an antibody-protein complex.
-
Add Protein A/G agarose (B213101) beads to pull down the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Western Blot Analysis:
-
Elute the protein from the beads by boiling in Laemmli buffer.
-
Perform western blotting as described above.
-
Probe the membrane with a primary antibody that recognizes ubiquitin (e.g., anti-Ub, P4D1). An increase in the high molecular weight smear in the PROTAC-treated sample indicates polyubiquitination of the target protein.[8][9]
-
Conclusion
The this compound linker offers a versatile platform for the synthesis of PROTACs. Its distinct reactive ends allow for a controlled and modular synthetic approach, which is highly advantageous in the optimization of PROTAC properties. The chloroacetamide moiety provides an avenue for developing targeted covalent degraders, potentially offering enhanced potency and duration of action. While this guide has presented a hypothetical framework, the principles and protocols outlined herein provide a solid foundation for researchers to design, synthesize, and evaluate novel protein degraders utilizing this and similar PEG-based linkers, thereby advancing the exciting field of targeted protein degradation.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Blueprint: A Technical Guide to PROTAC Design with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules orchestrate the cell's own ubiquitin-proteasome system to eliminate unwanted proteins. A critical and often underestimated component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their unique ability to favorably modulate the physicochemical and pharmacological properties of PROTACs. This in-depth technical guide provides a comprehensive overview of the core principles of PROTAC design featuring PEG linkers, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental workflows.
Core Principles of PEG Linkers in PROTAC Design
The linker in a PROTAC molecule is not a passive spacer but a crucial determinant of its efficacy.[1] The length, composition, and attachment points of the linker significantly influence the formation and stability of the ternary complex, which is composed of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] PEG linkers, with their repeating ethylene (B1197577) glycol units, offer a unique set of advantages in PROTAC design.
Improving Solubility and Permeability: One of the major challenges in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability. The hydrophilic nature of PEG linkers can enhance the overall solubility of the PROTAC molecule.[2] Furthermore, the flexibility of PEG chains can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving cell membrane permeability.
Optimizing Ternary Complex Formation: The length of the PEG linker is a critical parameter that dictates the distance and orientation between the target protein and the E3 ligase within the ternary complex.[3] A linker that is too short may lead to steric hindrance, preventing complex formation, while an excessively long linker can result in a high degree of conformational flexibility, which can be entropically unfavorable for stable complex formation.[3] Therefore, the optimal PEG linker length must be empirically determined for each target and E3 ligase pair to achieve efficient ubiquitination and subsequent degradation.
Quantitative Analysis of PEG Linker Length on PROTAC Efficacy
The optimal length of a PEG linker is highly dependent on the specific target protein and the E3 ligase being recruited. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation efficiency of different PROTACs, as measured by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | PEG | 12 | >1000 | - | [3] |
| ERα | VHL | PEG | 16 | 190 | >95 | [3] |
| ERα | VHL | PEG | 21 | 3 | >95 | [3] |
| TBK1 | VHL | PEG | <12 | No degradation | - | [3] |
| TBK1 | VHL | PEG | 21 | 3 | 96 | [3] |
| TBK1 | VHL | PEG | 29 | 292 | 76 | [3] |
| BTK | Cereblon | PEG | - | 2.2 | 97 | [4] |
Note: The data presented in this table is compiled from different research articles and the experimental conditions may vary. Direct comparison across different studies should be made with caution.
Key Experimental Protocols
The development of effective PROTACs relies on a suite of robust experimental assays to characterize their binding, degradation, and mechanism of action.
Western Blot for PROTAC-Induced Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[5]
1. Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase during treatment.
-
Treat cells with a concentration range of the PROTAC for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[6]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[6]
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.[6]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. The DC50 and Dmax values can be determined by plotting the percentage of degradation against the PROTAC concentration.[5]
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.[7]
1. Reaction Setup:
-
Prepare a master mix containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the purified target protein in an appropriate reaction buffer.[7]
-
In separate tubes, add the E3 ligase complex and either the PROTAC or a vehicle control.[7]
2. Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to occur.
3. Western Blot Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE and perform a Western blot as described above, using a primary antibody against the target protein.
-
A ladder of higher molecular weight bands above the unmodified target protein indicates successful polyubiquitination.[7]
Ternary Complex Formation Assays
Several biophysical techniques can be used to confirm and characterize the formation of the ternary complex.
-
Surface Plasmon Resonance (SPR): This technique can measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase, as well as the formation of the ternary complex.[2]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the binary and ternary complex interactions.[2]
-
NanoBRET™ Assay: This is a live-cell assay that uses bioluminescence resonance energy transfer to detect the proximity of the target protein and the E3 ligase within the cell upon PROTAC treatment.[8]
Visualizing the Process: Signaling Pathways and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Chloroacetamido-C-PEG3-C3-NHBoc: A Bifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroacetamido-C-PEG3-C3-NHBoc is a heterobifunctional linker molecule of significant interest in the field of targeted protein degradation. Specifically, it is designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its chemical properties, synthesis, and application in the development of PROTACs. While this specific linker is commercially available, detailed experimental data in peer-reviewed literature is sparse. Therefore, this guide also incorporates representative protocols and data from structurally similar linkers to provide a practical framework for its use.
Chemical Properties and Structure
This compound is a polyethylene (B3416737) glycol (PEG)-based linker. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1] The molecule possesses two key functional groups: a chloroacetamide group and a Boc-protected amine. The chloroacetamide moiety serves as a reactive handle for covalent conjugation to a ligand for a target protein of interest (POI), often by reacting with a nucleophilic residue like cysteine on the protein-binding ligand. The terminal Boc-protected amine, after deprotection, allows for the attachment of a ligand that binds to an E3 ubiquitin ligase, such as cereblon (CRBN) or von Hippel-Lindau (VHL).
| Property | Value | Source |
| Chemical Formula | C17H33ClN2O6 | [2] |
| Molecular Weight | 396.91 g/mol | [2] |
| CAS Number | 934164-55-3 | [3] |
| Appearance | Varies (typically a solid or oil) | N/A |
| Solubility | Soluble in organic solvents like DMSO and DMF | [2] |
Application in PROTAC Synthesis: A Step-by-Step Workflow
The synthesis of a PROTAC using this compound generally follows a two-step process involving the deprotection of the Boc group followed by coupling with the E3 ligase ligand, and then conjugation to the POI ligand. The order of these steps can be interchanged depending on the specific chemistry of the ligands.
References
Methodological & Application
Application Notes and Protocols: Conjugation of Chloroacetamido-C-PEG3-C3-NHBoc to a Target Ligand
Introduction
Chloroacetamido-C-PEG3-C3-NHBoc is a heterobifunctional linker molecule widely utilized in the development of targeted therapeutics, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker is composed of three key functional components:
-
A Chloroacetamide Group: An electrophilic warhead that serves as a reactive handle for covalent conjugation, primarily with nucleophilic thiol groups found in cysteine residues.[3][4]
-
A PEG3 Spacer: A short, hydrophilic polyethylene (B3416737) glycol (PEG) chain that enhances the solubility and pharmacokinetic properties of the resulting conjugate.[5][6]
-
A Boc-Protected Amine: A terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group. This group can be deprotected under acidic conditions to reveal a free amine, which can then be coupled to another molecule of interest (e.g., an E3 ligase ligand or a target protein ligand).[7][8]
The chloroacetamide moiety reacts with thiols via a concerted SN2 mechanism, forming a stable thioether bond.[3] This specific reactivity makes it an excellent tool for selectively targeting cysteine residues in proteins or for conjugating with thiol-containing small molecule ligands.[4][9] The protocols outlined below provide a comprehensive guide for the deprotection of the Boc group and the subsequent conjugation of the chloroacetamide group to a target ligand.
Experimental Protocols
Two primary protocols are presented, which can be performed sequentially depending on the desired synthetic strategy. The order of operations—Boc deprotection followed by thiol conjugation, or vice versa—will depend on the stability of the target ligand to the conditions of each reaction.
Protocol 1: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to yield a free primary amine, which is then available for subsequent conjugation reactions. The standard method involves treatment with a strong acid, such as trifluoroacetic acid (TFA).[7]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add a scavenger like TIS (2.5-5% v/v).[7]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).[7] The deprotected amine product will be more polar and should have a lower Rf value on TLC.
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x).[7]
-
Neutralization (Workup):
-
Dissolve the resulting residue (the TFA salt of the amine) in an organic solvent like DCM.
-
Wash the organic solution with saturated aqueous NaHCO₃ to neutralize the acid and form the free amine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected linker with a free amine.
-
Protocol 2: Conjugation to a Thiol-Containing Ligand
This protocol details the reaction between the chloroacetamide group and a thiol-containing target ligand (e.g., a peptide with a cysteine residue). The reaction proceeds efficiently at or near neutral pH, as the deprotonated thiolate anion is the active nucleophile.[10]
Materials:
-
This compound (or its deprotected amine counterpart)
-
Thiol-containing target ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS, pH 7.4) or HEPES buffer.
-
Organic Co-solvent (if needed): Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to aid in ligand solubility.
-
Reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
Ligand Dissolution: Dissolve the thiol-containing target ligand in the chosen reaction buffer. If solubility is an issue, a minimal amount of an organic co-solvent like DMF or DMSO can be added.
-
Linker Addition: Dissolve the chloroacetamide linker in the same buffer system (or co-solvent) and add it to the ligand solution. A slight molar excess of the linker (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the target ligand.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitoring: Monitor the reaction progress using analytical techniques such as LC-MS to track the disappearance of the starting materials and the appearance of the desired conjugate mass.
-
Quenching (Optional): If desired, the reaction can be quenched by adding a small molecule thiol, such as N-acetylcysteine or dithiothreitol (B142953) (DTT), to react with any excess chloroacetamide linker.
-
Purification: The final conjugate must be purified from unreacted starting materials and byproducts. See the Purification and Analysis section below for appropriate methods.
Data Presentation
The efficiency of the described reactions depends on several factors. The tables below summarize typical conditions and expected outcomes.
Table 1: Representative Conditions for Thiol-Chloroacetamide Conjugation
| Parameter | Condition | Rationale & Expected Outcome | Citation |
| pH | 7.0 - 8.5 | The reaction rate is dependent on the concentration of the nucleophilic thiolate anion (RS⁻). Higher pH increases thiolate concentration, accelerating the reaction. | [10] |
| Temperature | 20 - 37 °C | The reaction proceeds efficiently at room temperature. Slight warming can increase the rate but may risk side reactions depending on the ligand's stability. | [3] |
| Reactant Ratio | 1.1 - 1.5 eq. Linker | A slight excess of the chloroacetamide linker ensures complete conversion of the valuable thiol-containing ligand. | [9] |
| Reaction Time | 1 - 4 hours | Typically sufficient for near-quantitative conversion. Progress should be monitored by LC-MS. | [11] |
Table 2: Summary of Boc Deprotection Conditions
| Reagent | Concentration | Temperature | Typical Time | Notes | Citation |
| TFA in DCM | 20-50% (v/v) | 0 °C to RT | 1 - 2 hours | The most common and effective method. Scavengers like TIS can be added to prevent side reactions. | [7] |
| 4M HCl in Dioxane | 4 M | Room Temp. | 1 - 2 hours | A stronger acid system that can be used if TFA is ineffective. | [7] |
Table 3: Comparison of Purification Techniques for PEGylated Conjugates
| Technique | Principle | Advantages | Disadvantages | Citation |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic radius | Effective at removing small molecules (unreacted linker, salts). Gentle, non-denaturing conditions. | Low resolution between species of similar size (e.g., mono- vs. di-PEGylated products). | [][13] |
| Reverse-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | High resolution, capable of separating positional isomers. Excellent for analytical assessment and purification of peptides/small molecules. | Requires organic solvents, which can denature some biomolecules. | [][14] |
| Ion Exchange Chromatography (IEX) | Separation by net surface charge | Can separate molecules based on the degree of PEGylation, as the PEG chains can shield surface charges. | Resolution may decrease with higher degrees of PEGylation. | [][13] |
| Dialysis / Ultrafiltration | Separation by molecular weight cutoff | Simple method for removing small molecule impurities from large biomolecules (e.g., proteins). | Does not separate different PEGylated forms from the native biomolecule. | [14] |
Visualization of Experimental Workflow
The following diagram illustrates the two potential synthetic pathways for creating a final conjugate using the this compound linker.
Caption: Synthetic pathways for conjugating a target ligand.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 6. Chloroacetamido-PEG4-NHS ester - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 9. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Chloroacetamido-C-PEG3-C3-NHBoc: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroacetamido-C-PEG3-C3-NHBoc is a functionalized linker molecule increasingly utilized in the development of targeted cancer therapies. Specifically, it serves as a polyethylene (B3416737) glycol (PEG)-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins, offering a powerful strategy for therapeutic intervention in oncology.
This document provides detailed application notes and generalized protocols for the use of this compound in cancer research, focusing on its role in the creation of PROTACs for targeted protein degradation.
Principle of Action: PROTAC-Mediated Protein Degradation
PROTACs are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The this compound molecule acts as this critical linker.
The mechanism of action involves the PROTAC molecule simultaneously binding to the target cancer-associated protein and an E3 ligase, forming a ternary complex. This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell.
Application Notes
The this compound linker possesses several features that make it suitable for PROTAC development in cancer research:
-
PEG Spacer: The triethylene glycol (PEG3) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. Improved solubility is crucial for administration and bioavailability.
-
Optimal Length and Flexibility: The length and flexibility of the linker are critical for the effective formation of the ternary complex. The C3 alkyl chains and PEG3 unit provide a balance of rigidity and flexibility to orient the target protein and E3 ligase optimally.
-
Functional Groups for Conjugation: This linker contains a chloroacetamido group and a Boc-protected amine. The chloroacetamido group can be used for covalent linkage to a ligand, for example, by reacting with a thiol group on a cysteine residue. The Boc-protected amine, after deprotection, provides a nucleophilic site for amide bond formation with a corresponding carboxylic acid on the other ligand.
Hypothetical Application: Targeting an Oncogenic Kinase
In this scenario, a known inhibitor of the kinase with a suitable functional group for linkage would be coupled to the deprotected amine of the linker. The chloroacetamido end of the linker would then be conjugated to a ligand for an E3 ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).
Table 1: Hypothetical Quantitative Data for a Kinase-Targeting PROTAC
| Parameter | Value | Description |
| DC50 | 50 nM | The concentration of the PROTAC required to degrade 50% of the target kinase in cancer cells after 24 hours. |
| Dmax | >90% | The maximum percentage of target kinase degradation achieved with the PROTAC. |
| Cell Viability IC50 | 100 nM | The concentration of the PROTAC that inhibits the growth of cancer cells by 50%. |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a PROTAC utilizing the this compound linker.
Protocol 1: Synthesis of a PROTAC
This protocol outlines a general two-step synthesis for conjugating a target protein ligand (Ligand-POI) and an E3 ligase ligand (Ligand-E3) to the this compound linker.
Application Notes and Protocols for Chloroacetamido-C-PEG3-C3-NHBoc in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroacetamido-C-PEG3-C3-NHBoc is a versatile, high-purity bifunctional linker molecule designed for the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are a revolutionary class of drugs that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease.[2] This linker features a reactive chloroacetamide group for covalent conjugation to cysteine residues on a target protein ligand, a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility and optimize spatial orientation, and a Boc-protected amine for subsequent coupling to an E3 ligase ligand.[1]
These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of this compound for the synthesis and evaluation of novel PROTACs and other targeted therapeutics.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C17H33ClN2O6 | MedChemExpress |
| Molecular Weight | 396.91 g/mol | MedChemExpress |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in DMSO (≥10 mM), DMF, and other organic solvents.[3] | MedChemExpress |
| Storage | Store at -20°C for long-term stability. | --- |
Application: PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a two-step process:
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.
-
Amide Coupling: Formation of an amide bond between the deprotected amine of the linker and a carboxylic acid group on the E3 ligase ligand.
The chloroacetamide moiety is then used to conjugate the PROTAC to a cysteine-containing warhead that binds the protein of interest (POI).
Logical Workflow for PROTAC Synthesis
Caption: General workflow for synthesizing a PROTAC using the linker.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the primary amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Argon or Nitrogen gas
-
Rotary evaporator
-
Round bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of linker) in a round bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (4-5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting residue, Chloroacetamido-C-PEG3-C3-NH2 as a TFA salt, can be used in the next step without further purification.
Protocol 2: Amide Coupling with an E3 Ligase Ligand
This protocol details the coupling of the deprotected linker to a carboxylic acid-containing E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide).
Materials:
-
Chloroacetamido-C-PEG3-C3-NH2 TFA salt (from Protocol 1)
-
E3 ligase ligand with a carboxylic acid group
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Argon or Nitrogen gas
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Preparative HPLC system for purification
Procedure:
-
Dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF in a round bottom flask under an inert atmosphere.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the Chloroacetamido-C-PEG3-C3-NH2 TFA salt (1.1 equivalents) in a minimal amount of anhydrous DMF and add DIPEA (2.0 equivalents) to neutralize the salt.
-
Add the neutralized linker solution to the activated E3 ligase ligand mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the chloroacetamide-linker-E3 ligase conjugate.
Protocol 3: Conjugation to a Cysteine-Containing Warhead
This protocol describes the final step of conjugating the chloroacetamide-functionalized linker-E3 ligase to a cysteine-containing warhead that targets the protein of interest.
Materials:
-
Chloroacetamide-linker-E3 ligase conjugate (from Protocol 2)
-
Cysteine-containing warhead (POI ligand)
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer, pH 7.4-8.0
-
Organic co-solvent if needed (e.g., DMSO, DMF)
-
Preparative HPLC system for purification
Procedure:
-
Dissolve the cysteine-containing warhead (1.0 equivalent) in the chosen aqueous buffer. An organic co-solvent may be used to aid solubility.
-
Dissolve the chloroacetamide-linker-E3 ligase conjugate (1.0-1.2 equivalents) in a minimal amount of a compatible solvent (e.g., DMSO).
-
Add the solution of the chloroacetamide-linker-E3 ligase conjugate to the solution of the warhead.
-
Stir the reaction mixture at room temperature or 37°C for 4-24 hours. The reaction proceeds via an SN2 mechanism.[4]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry and NMR.
Quantitative Data
Table 1: Reaction Kinetics of Chloroacetamide with Cysteine
The reaction between the chloroacetamide group and the thiol of a cysteine residue is a critical step in the synthesis of the final therapeutic. The rate of this reaction is pH-dependent.
| pH | Apparent Second-Order Rate Constant (ko) (L·mol⁻¹·s⁻¹) at 30°C |
| 6.50 | 0.239 |
| 7.00 | 0.667 |
| 7.50 | 1.94 |
| 8.00 | 4.24 |
| 8.50 | 7.02 |
| 9.00 | 9.70 |
| 9.50 | 12.9 |
| 10.00 | 18.7 |
| 10.50 | 40.0 |
| Data adapted from a study on the kinetics of the reaction between chloroacetamide and cysteine.[5] |
Table 2: Representative Degradation Efficiency of PROTACs with PEG Linkers
The efficacy of a PROTAC is typically measured by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The length and composition of the PEG linker can significantly impact these parameters.
| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | PEG2 | 15 | >90 | HeLa |
| BRD4 | PEG4 | 8 | >95 | HeLa |
| BTK | PEG3 | 2.2 | 97 | Mino |
| PI3K | PEG-based | 42.23 | 88.6 | MDA-MB-231 |
| mTOR | PEG-based | 45.4 | 74.9 | MDA-MB-231 |
| This table presents a compilation of representative data from various studies on PROTACs utilizing PEG linkers and may not be specific to the this compound linker. Actual values will be target and cell line dependent.[6][7] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
The synthesized PROTAC facilitates the degradation of a target Protein of Interest (POI) through the ubiquitin-proteasome pathway.
Caption: PROTAC-mediated degradation of a target protein.
Key Experimental Workflows
Workflow for Western Blot Analysis of Protein Degradation
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Caption: Workflow for quantifying PROTAC-induced protein degradation.
Workflow for LC-MS/MS Quantification of PROTACs in Biological Matrices
LC-MS/MS is a highly sensitive and specific method for quantifying PROTAC levels in complex biological samples like plasma or cell lysates, which is crucial for pharmacokinetic and cell permeability studies.[8][9]
Caption: Workflow for PROTAC quantification by LC-MS/MS.
Troubleshooting and Considerations
-
PROTAC Synthesis: Ensure anhydrous conditions for the Boc deprotection and amide coupling steps to prevent side reactions. Monitor each step by LC-MS to confirm reaction completion.
-
PROTAC Efficacy: The length and flexibility of the PEG linker are critical for optimal ternary complex formation and subsequent degradation.[10] If poor degradation is observed, consider synthesizing analogues with different linker lengths.
-
Cell Permeability: Due to their relatively high molecular weight, PROTACs may have poor cell permeability.[6][11] Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays can be used to evaluate this property.[12][13]
-
Off-Target Effects: It is important to assess the selectivity of the PROTAC and rule out off-target degradation.[14][15] Quantitative proteomics can be employed to identify other proteins that are degraded upon PROTAC treatment.[16]
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes with the target protein and the E3 ligase separately, which inhibits the formation of the productive ternary complex and reduces degradation efficiency.[14] A full dose-response curve is essential to identify the optimal concentration range for degradation.
Conclusion
This compound is a valuable tool for the development of novel therapeutics, particularly PROTACs. Its bifunctional nature allows for a modular and efficient synthesis of these complex molecules. By following the provided protocols and considering the key aspects of PROTAC design and evaluation, researchers can effectively utilize this linker to advance their drug discovery programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (HY-W096151-5mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Permeability Assay - Profacgen [profacgen.com]
- 14. benchchem.com [benchchem.com]
- 15. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein Degrader [proteomics.com]
Application Notes and Protocols for E3 Ligase Recruitment using Chloroacetamido-C-PEG3-C3-NHBoc based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][5]
The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex.[4][6] This document provides detailed application notes and protocols for utilizing PROTACs synthesized with the Chloroacetamido-C-PEG3-C3-NHBoc linker. This polyethylene (B3416737) glycol (PEG)-based linker offers a defined length and chemical properties that can be advantageous in PROTAC design.[6][7][8] The chloroacetamide group can be used for covalent linkage to specific residues, while the Boc-protected amine allows for modular synthesis.
This guide outlines the key experimental workflows for characterizing the activity of this compound based PROTACs, from initial E3 ligase binding to cellular protein degradation and downstream functional effects.
Signaling Pathway of PROTAC Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC molecule acts as a bridge to bring the target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflows
The characterization of a novel PROTAC involves a series of in vitro and cell-based assays to confirm its mechanism of action and quantify its efficacy. The following diagram illustrates a typical experimental workflow.
Caption: General experimental workflow for PROTAC characterization.
Data Presentation: Quantitative Analysis
The efficacy of a PROTAC is determined by several key quantitative parameters. The following tables provide a template for summarizing experimental data.
Table 1: Biochemical and Cellular Degradation Potency
| Parameter | Value | Cell Line / Assay Conditions |
| E3 Ligase Binding (KD) | e.g., 50 nM | AlphaScreen Competition Assay |
| Ternary Complex Cooperativity (α) | e.g., 5 | TR-FRET Assay |
| DC50 (Degradation) | e.g., 25 nM | 24-hour treatment in HEK293 cells |
| Dmax (Degradation) | e.g., 95% | 24-hour treatment in HEK293 cells |
Table 2: Cellular Activity and Selectivity
| Parameter | Value | Cell Line |
| IC50 (Cell Viability) | e.g., 100 nM | MCF-7 |
| IC50 (Cell Viability) | e.g., 150 nM | HeLa |
| Selectivity Index (IC50 / DC50) | e.g., 4 | - |
Experimental Protocols
Protocol 1: E3 Ligase Binding Assay (AlphaScreen)
This protocol describes a competitive binding assay to determine the affinity of the PROTAC for the E3 ligase.[9]
Materials:
-
Recombinant purified E3 ligase (e.g., VHL or Cereblon complex)
-
Biotinylated tracer ligand for the E3 ligase
-
Streptavidin-coated Donor beads
-
Antibody-coated Acceptor beads specific for a tag on the E3 ligase (e.g., anti-His)
-
This compound based PROTAC
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a 384-well plate, add the PROTAC dilutions, a fixed concentration of the biotinylated tracer ligand, and the recombinant E3 ligase.
-
Incubate for 1 hour at room temperature.
-
Add a mixture of Streptavidin-coated Donor beads and anti-tag Acceptor beads.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
Data Analysis:
-
Plot the AlphaScreen signal against the log of the PROTAC concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the KD (dissociation constant) using the Cheng-Prusoff equation.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.[3][10]
Materials:
-
Cell line expressing the target protein of interest
-
This compound based PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).[10]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3][10]
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.[10]
-
Loading Control: Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to determine the DC50 and Dmax values.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly assesses the PROTAC's ability to induce the ubiquitination of the target protein in a reconstituted system.[5][11]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex
-
Recombinant purified target protein (POI)
-
Ubiquitin
-
ATP
-
This compound based PROTAC
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents as described in Protocol 2
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC at the desired concentration (or DMSO as a vehicle control).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by Western blot using an antibody against the target protein.
Data Analysis:
-
A successful ubiquitination reaction will result in a ladder of higher molecular weight bands above the unmodified target protein band, indicating polyubiquitination.[5]
Protocol 4: Cell Viability Assay (CellTiter-Glo®)
This assay measures the effect of the PROTAC on cell proliferation and viability.[12][13]
Materials:
-
Cell line of interest
-
Opaque-walled 96-well plates
-
This compound based PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and incubate overnight.[12]
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC for a specified duration (e.g., 72 hours). Include a vehicle control.[12]
-
Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well.
-
Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal.[12] Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the PROTAC concentration and fit the data to determine the IC50 value.[12]
Conclusion
The this compound linker provides a versatile scaffold for the synthesis of PROTACs. The protocols outlined in this document provide a comprehensive framework for the characterization of these molecules. By systematically evaluating E3 ligase binding, ternary complex formation, protein degradation, and cellular effects, researchers can effectively advance their PROTAC-based drug discovery programs. Rigorous quantitative analysis, as demonstrated in the provided tables, is crucial for the selection and optimization of potent and selective protein degraders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. hoelzel-biotech.com [hoelzel-biotech.com]
- 9. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. lifesensors.com [lifesensors.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Ternary Complex Formation with Chloroacetamido-C-PEG3-C3-NHBoc Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step for subsequent ubiquitination and degradation of the target protein.
The linker component is not merely a spacer but plays a crucial role in the efficacy of a PROTAC. Its length, composition, and flexibility can significantly influence the stability and conformation of the ternary complex, thereby impacting degradation efficiency (DC50) and maximal degradation (Dmax). PEG (polyethylene glycol) linkers, such as Chloroacetamido-C-PEG3-C3-NHBoc, are frequently employed in PROTAC design due to their ability to improve solubility and pharmacokinetic properties. The chloroacetamide group provides a reactive handle for covalent attachment to a ligand, while the Boc-protected amine allows for subsequent coupling to the other ligand.
These application notes provide a comprehensive overview of the experimental methodologies and data analysis techniques used to characterize the formation and efficacy of ternary complexes involving PROTACs synthesized with this compound linkers.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating a novel PROTAC.
Application Notes and Protocols for In Vitro Degradation Assays Using Chloroacetamido-C-PEG3-C3-NHBoc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is critical for optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.
This document provides detailed application notes and protocols for conducting in vitro degradation assays for PROTACs synthesized using the Chloroacetamido-C-PEG3-C3-NHBoc linker. This linker features a chloroacetamido group, which can form a covalent bond with nucleophilic residues like cysteine on a target protein, and a PEGylated spacer to provide the necessary length and flexibility for effective ternary complex formation.
Core Concepts and Signaling Pathway
PROTACs utilizing the this compound linker operate through the ubiquitin-proteasome system (UPS). The fundamental mechanism involves the PROTAC inducing proximity between the target Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Quantitative Data Summary
The efficacy of a PROTAC is determined by its ability to induce potent and maximal degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables provide a representative summary of quantitative data that could be obtained from the described assays for a hypothetical PROTAC, "PROTAC-X," which utilizes the this compound linker.
Table 1: In Vitro Degradation of Target Protein by PROTAC-X
| Parameter | Value | Cell Line | Treatment Time | Assay Method |
| DC50 | 50 nM | HEK293 | 24 hours | Western Blot |
| Dmax | >90% | HEK293 | 24 hours | Western Blot |
| DC50 | 75 nM | HeLa | 24 hours | HTRF |
| Dmax | >85% | HeLa | 24 hours | HTRF |
Table 2: Ternary Complex Formation and Ubiquitination
| Assay | Parameter | Value | Notes |
| Ternary Complex Formation | Apparent KD | 120 nM | Measured by TR-FRET |
| In Vitro Ubiquitination | Ubiquitination | Detected | Confirmed by Western Blot |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol 1: In Vitro Protein Degradation Assay via Western Blot
This protocol outlines the steps to quantify the degradation of a target protein in cell culture following treatment with a PROTAC containing the this compound linker.
Materials:
-
Cell line expressing the target protein
-
PROTAC with this compound linker
-
Negative control (e.g., a diastereomer that does not bind the E3 ligase)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM).
-
Include a vehicle-only control and a negative control PROTAC.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and add lysis buffer.
-
Collect cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Strip and re-probe the membrane for the loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: In Vitro Ubiquitination Assay
This biochemical assay confirms that the PROTAC facilitates the ubiquitination of the target protein in the presence of the necessary components of the UPS.
Materials:
-
Recombinant target protein (with a Cysteine residue for covalent linkage)
-
PROTAC with this compound linker
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ubiquitin ligase complex (e.g., VHL or Cereblon)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Antibody against the target protein or an epitope tag
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, E3 ligase, ubiquitin, and the target protein in ubiquitination buffer.
-
Add the PROTAC to the reaction mixture. Include a no-PROTAC control.
-
Initiate the reaction by adding ATP.
-
-
Incubation:
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding Laemmli buffer.
-
Boil the samples and analyze by SDS-PAGE and Western blotting.
-
Probe the membrane with an antibody against the target protein. A ladder of higher molecular weight bands corresponding to ubiquitinated protein should be visible in the PROTAC-treated sample.
-
Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) Degradation Assay
HTRF is a high-throughput, no-wash immunoassay that can be used to quantify protein degradation in a plate-based format.
Materials:
-
Cell line expressing the target protein
-
PROTAC with this compound linker
-
HTRF assay kit for the target protein (containing donor and acceptor-labeled antibodies)
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 384-well plate and allow them to adhere.
-
Treat cells with a serial dilution of the PROTAC.
-
-
Lysis and Antibody Addition:
-
After the desired treatment time, lyse the cells directly in the wells according to the HTRF kit manufacturer's protocol.
-
Add the HTRF antibody mix (donor and acceptor antibodies) to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for the time specified in the kit protocol.
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
The HTRF signal is proportional to the amount of target protein. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 and Dmax values from the dose-response curve.
-
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the in vitro characterization of PROTACs synthesized with the this compound linker. By following these detailed procedures, researchers can effectively quantify the degradation of their target protein, confirm the mechanism of action, and determine key efficacy parameters such as DC50 and Dmax. These assays are crucial steps in the development and optimization of novel targeted protein degraders for therapeutic applications.
Application Notes and Protocols for Chloroacetamido-C-PEG3-C3-NHBoc in Chemical Probe Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Chloroacetamido-C-PEG3-C3-NHBoc as a versatile linker for the synthesis of chemical probes, particularly Proteolysis Targeting Chimeras (PROTACs). The information detailed below, including experimental protocols and data presentation, is intended to guide researchers in the effective application of this bifunctional molecule.
Introduction to this compound
This compound is a polyethylene (B3416737) glycol (PEG)-based bifunctional linker designed for the construction of chemical probes. Its structure features two key reactive moieties: a chloroacetamide group and a Boc-protected amine. This dual functionality allows for the sequential or orthogonal conjugation of two different molecular entities, making it an ideal component in the development of targeted chemical probes.
The chloroacetamide group serves as a covalent warhead, primarily targeting nucleophilic residues on proteins, with a notable reactivity towards the thiol group of cysteine residues. The terminal amine, protected by a tert-butyloxycarbonyl (Boc) group, can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to another molecule of interest, such as a ligand for an E3 ubiquitin ligase in the context of PROTAC synthesis. The PEG3 linker provides a desirable length and hydrophilicity to the resulting chemical probe, which can be crucial for cellular permeability and target engagement.
Application in PROTAC Development
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[1][2][3] They typically consist of a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. This compound is well-suited for the linker component in PROTAC design.
The general strategy for synthesizing a PROTAC using this linker involves a two-step process:
-
Conjugation to the Target Protein Ligand: The chloroacetamide end of the linker is reacted with a nucleophilic residue (e.g., cysteine) on a ligand that targets the protein of interest.
-
Deprotection and E3 Ligase Ligand Coupling: The Boc-protecting group on the other end of the linker is removed, and the newly exposed amine is coupled to a ligand for an E3 ubiquitin ligase (e.g., ligands for Cereblon or VHL).
This modular approach allows for the systematic variation of both the target protein ligand and the E3 ligase ligand to optimize the potency and selectivity of the resulting PROTAC.
Experimental Protocols
The following are representative protocols for the key steps involved in the synthesis of a chemical probe using this compound.
Protocol 1: Conjugation of Chloroacetamide to a Cysteine-Containing Peptide or Small Molecule
This protocol describes the reaction of the chloroacetamide moiety with a thiol group.
Materials:
-
This compound
-
Cysteine-containing peptide or small molecule
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4 (degassed)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for analysis
Procedure:
-
Dissolve the cysteine-containing peptide or small molecule in the reaction buffer to a final concentration of 1 mM.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add the this compound stock solution to the peptide/small molecule solution to achieve a 1.2-fold molar excess of the linker.
-
Incubate the reaction mixture at room temperature for 2-4 hours, protected from light.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding 0.1% TFA.
-
Purify the resulting conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the desired product.
-
Confirm the identity of the product by mass spectrometry.
Protocol 2: Boc Deprotection of the Linker
This protocol describes the removal of the Boc protecting group to expose the terminal amine.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected conjugate in DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.[4]
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Protocol 3: Coupling of the Deprotected Linker to an E3 Ligase Ligand
This protocol describes the formation of an amide bond between the deprotected linker and a carboxylic acid-containing E3 ligase ligand.
Materials:
-
Deprotected conjugate from Protocol 2
-
E3 ligase ligand with a carboxylic acid moiety (e.g., a pomalidomide (B1683931) derivative)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Dissolve the deprotected conjugate and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution.
-
Add PyBOP (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by reverse-phase HPLC.
-
Lyophilize the pure fractions and confirm the identity and purity by mass spectrometry and NMR.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the synthesis and characterization of a chemical probe using this compound.
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Starting Material (mg) | Product (mg) | Yield (%) |
| 1 | Chloroacetamide Conjugation | 50 | 45 | 90 |
| 2 | Boc Deprotection | 40 | 35 | 87.5 |
| 3 | E3 Ligase Ligand Coupling | 30 | 25 | 83.3 |
| Overall | 50 | 25 | 50 |
Table 2: Characterization of the Final Chemical Probe
| Analysis Method | Expected Value (m/z or ppm) | Observed Value (m/z or ppm) | Purity (%) |
| LC-MS (ESI+) | [M+H]⁺ = XXX.XXXX | [M+H]⁺ = XXX.XXXX | >95% |
| ¹H NMR (400 MHz, DMSO-d₆) | δ X.XX (d, J = X.X Hz, XH), ... | δ X.XX (d, J = X.X Hz, XH), ... | - |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ XXX.X, ... | δ XXX.X, ... | - |
| HRMS (ESI-TOF) | Calculated for CₓHᵧN₂OₐS: XXX.XXXX | Found: XXX.XXXX | - |
Note: The values in these tables are for illustrative purposes only and should be replaced with actual experimental data.
Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC, inducing targeted protein degradation.
Experimental Workflow: Synthesis of a Chemical Probe
Caption: A typical workflow for the synthesis of a chemical probe using the featured linker.
Logical Relationship: Bifunctional Nature of the Linker
Caption: The bifunctional reactivity of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Chloroacetamido-C-PEG3-C3-NHBoc for Enhanced Efficacy
Welcome to the technical support center for Chloroacetamido-C-PEG3-C3-NHBoc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experiments and improve the efficacy of your bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It features a chloroacetamido group for covalent conjugation, a discrete polyethylene (B3416737) glycol (PEG3) spacer, and a Boc-protected amine. This linker is primarily used in the synthesis of Proteolysis Targeting Chiacs (PROTACs), where it connects a target protein ligand to an E3 ligase ligand. PROTACs are designed to induce the degradation of specific target proteins within the cell.[1]
Q2: What is the role of the PEG3 linker in this molecule?
A2: The PEG3 (three polyethylene glycol units) linker serves multiple functions. It acts as a hydrophilic spacer to improve the solubility and reduce aggregation of the final conjugate.[2] Its length and flexibility are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase, which is essential for efficient protein degradation.[3][4][]
Q3: What functional group does the chloroacetamido moiety react with?
A3: The chloroacetamido group is a mild electrophile that preferentially reacts with nucleophilic residues on proteins, most notably the thiol group of cysteine residues, to form a stable thioether bond.[6][7][8][9] It can also react with histidine, although this reaction is generally slower and less efficient.[6][10]
Q4: Why is the amine group Boc-protected?
A4: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.[11] It prevents the amine from participating in unwanted side reactions during the synthesis and conjugation steps. The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions to reveal the free amine for subsequent conjugation steps.[11][12]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
Question: I am observing a very low yield or complete failure of my conjugation reaction between the chloroacetamido-linker and my cysteine-containing protein. What are the potential causes and how can I troubleshoot this?
Answer: Low conjugation efficiency can stem from issues with the protein, the linker, or the reaction conditions. Below is a systematic approach to identify and resolve the problem.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Oxidized/Blocked Thiols on Protein | Cysteine residues may have formed disulfide bonds (cystine) and are not available for reaction. Solution: Before conjugation, reduce the protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). It is crucial to then remove the reducing agent, for example, by using a desalting column, before adding the chloroacetamide linker to prevent it from reacting with your linker.[13][14] |
| Steric Hindrance | The target cysteine residue may be buried within the protein's structure, making it inaccessible to the linker. Solution: Consider introducing a mild, reversible denaturant to partially unfold the protein and expose the cysteine residue. Optimization of denaturant concentration is critical to avoid irreversible protein denaturation. |
| Incorrect Reaction pH | The reaction between a chloroacetamide and a thiol is most efficient at a slightly basic pH. Solution: Ensure the reaction buffer is within a pH range of 7.5-8.5. The thiolate anion (S-), which is more nucleophilic than the thiol (-SH), is more prevalent at this pH. |
| Degraded Linker Reagent | The chloroacetamide group can be susceptible to hydrolysis if improperly stored. Solution: Store the linker at the recommended temperature (typically -20°C) and protect it from moisture.[13] Allow the vial to warm to room temperature before opening to prevent condensation. |
| Low Molar Ratio of Linker | An insufficient amount of the linker will result in an incomplete reaction. Solution: Use a molar excess of the chloroacetamido-linker to drive the reaction to completion. A starting point of a 10- to 20-fold molar excess of the linker over the available protein thiols is recommended.[13] |
Issue 2: Incomplete Boc Deprotection
Question: I am having trouble completely removing the Boc protecting group from the amine terminus of the linker after my initial conjugation. What should I do?
Answer: Incomplete deprotection will prevent subsequent conjugation steps. Here are common causes and solutions.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Insufficient Acid Strength or Concentration | The acidic conditions are not strong enough to drive the deprotection to completion. Solution: Increase the concentration of trifluoroacetic acid (TFA) in your reaction solvent (e.g., from 20% to 50% TFA in dichloromethane (B109758) (DCM)).[11][12] If this is not effective, consider a stronger acid system like 4M HCl in dioxane.[12] |
| Short Reaction Time | The reaction may not have been allowed to proceed for a sufficient amount of time. Solution: Extend the reaction time and monitor the progress closely using an analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] |
| Presence of Acid Scavengers | Certain functional groups in your molecule might be quenching the acid. Solution: Ensure that your reaction mixture does not contain any basic compounds that would neutralize the acid. If side reactions with acid-sensitive groups are a concern, consider adding a carbocation scavenger like triisopropylsilane (B1312306) (TIS).[12] |
Issue 3: Poor Efficacy of the Final PROTAC
Question: My synthesized PROTAC, using the this compound linker, binds to the target protein and the E3 ligase individually but does not induce protein degradation. What linker-related factors could be at play?
Answer: This is a common challenge in PROTAC development and often points to a suboptimal ternary complex formation. The linker's properties are critical in this context.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Linker Length | The PEG3 linker may be too short, causing steric hindrance and preventing the target protein and E3 ligase from coming together effectively. Conversely, a linker that is too long can lead to non-productive binding orientations.[3][] Solution: Systematically synthesize and test a series of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG6) to empirically determine the optimal length for your specific target and E3 ligase pair.[15] |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker may orient the target protein such that the lysine (B10760008) residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme. Solution: This is a complex challenge that may require altering the linker's attachment points on either the target-binding ligand or the E3-binding ligand to change the relative orientation of the proteins in the ternary complex. |
| Poor Physicochemical Properties | The overall PROTAC molecule may have poor cell permeability or low aqueous solubility, preventing it from reaching its intracellular target at a sufficient concentration. Solution: While the PEG3 linker enhances hydrophilicity, further modifications to the linker or the ligands may be necessary to improve the overall drug-like properties of the PROTAC. |
Data on Linker Length and Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each specific application. The following tables summarize representative data from the literature on how PEG linker length can influence key performance metrics.
Table 1: Effect of PEG Linker Length on ADC Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~6.0 | 0.7 |
| PEG4 | ~4.5 | 0.5 |
| PEG8 | ~3.0 | 0.35 |
| PEG12 | ~2.8 | 0.33 |
| PEG24 | ~2.5 | 0.29 |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. |
Table 2: Impact of Linker Length on PROTAC Degradation Activity
| PROTAC Compound | Linker Composition | Approximate Linker Length (atoms) | BRD4 Degradation (DC50, nM) |
| PROTAC A | Alkyl Chain | 8 | >1000 |
| PROTAC B | PEG2 | 9 | 150 |
| PROTAC C | PEG3 | 12 | 45 |
| PROTAC D | PEG4 | 15 | 80 |
| PROTAC E | PEG6 | 21 | 250 |
| Representative data compiled from structure-activity relationship studies on BRD4-targeting PROTACs.[4] |
Experimental Protocols
Protocol 1: Boc Deprotection of the Linker's Amine Terminus
This protocol describes the removal of the Boc protecting group using Trifluoroacetic Acid (TFA).
-
Dissolution: Dissolve the Boc-protected linker (e.g., post-conjugation to a ligand) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add TFA to a final concentration of 20-50% (v/v). If your molecule contains acid-sensitive groups (e.g., indoles), add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[11][12]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (B28343) (3 times).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization to the free amine, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[12]
-
Protocol 2: Conjugation of Chloroacetamido-Linker to a Cysteine-Containing Protein
This protocol outlines the site-specific conjugation to a thiol group on a protein.
-
Protein Preparation (Reduction):
-
Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2).
-
If necessary, add a 10- to 20-fold molar excess of TCEP to reduce disulfide bonds.
-
Incubate at room temperature for 30-60 minutes.
-
Crucially, remove the excess TCEP using a desalting column or size-exclusion chromatography, exchanging the protein into a thiol-free reaction buffer (e.g., PBS, pH 7.5-8.5).[13]
-
-
Linker Preparation: Prepare a stock solution of the Chloroacetamido-C-PEG3-C3-amine linker (assuming Boc deprotection and conjugation to the first ligand is complete) in a compatible organic solvent like DMSO.
-
Conjugation Reaction:
-
To the buffered protein solution, add the linker stock solution to achieve a 10- to 20-fold molar excess relative to the protein. Add the linker solution dropwise while gently stirring.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification: Remove excess, unreacted linker and byproducts using size-exclusion chromatography or dialysis with an appropriate storage buffer.
-
Characterization: Analyze the purified conjugate by SDS-PAGE (which will show a mass shift), mass spectrometry (to confirm the mass of the conjugate), and HPLC to assess purity.[16][17][18][19][20]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. enovatia.com [enovatia.com]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Improving solubility and stability of Chloroacetamido-C-PEG3-C3-NHBoc PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Chloroacetamido-C-PEG3-C3-NHBoc PROTACs. The information provided is intended to assist in overcoming common challenges related to the solubility and stability of these molecules during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the solubility of this compound PROTACs?
A1: Due to their high molecular weight and often lipophilic nature, many PROTACs, including those with a this compound linker, typically exhibit low aqueous solubility.[1][2] This can lead to several experimental issues, including precipitation in aqueous buffers, inaccurate concentration measurements, and reduced cellular uptake, ultimately impacting the reliability of biological assay results. The PEG3 component of the linker is included to enhance hydrophilicity and improve solubility.[3]
Q2: How does the chloroacetamide warhead affect the stability of the PROTAC?
A2: The chloroacetamide group is an electrophilic warhead that forms a covalent bond with nucleophilic residues, most notably cysteine, on the target protein.[4] While this covalent interaction is key to its mechanism of action, the reactive nature of the chloroacetamide moiety can also present stability challenges. It can be susceptible to hydrolysis, especially at non-neutral pH, and may react with nucleophilic components in the formulation or assay buffer, leading to degradation of the PROTAC.[5]
Q3: What is the role of the PEG3 linker in these PROTACs?
A3: The polyethylene (B3416737) glycol (PEG) linker is a critical component that influences several physicochemical properties of the PROTAC. The PEG3 moiety in the this compound linker serves to increase the molecule's hydrophilicity, which can improve aqueous solubility.[3] The length and flexibility of the PEG linker are also crucial for optimizing the formation of the ternary complex between the target protein and the E3 ligase, which is essential for target degradation.[6]
Q4: Can the Boc protecting group on the linker affect the PROTAC's properties?
A4: Yes, the tert-butyloxycarbonyl (Boc) protecting group is a bulky, lipophilic moiety. While it is generally stable under neutral and basic conditions, it can be cleaved under acidic conditions.[7] Its presence will increase the overall lipophilicity of the PROTAC, which could potentially decrease aqueous solubility. The Boc group is typically removed in the final steps of PROTAC synthesis to reveal a primary or secondary amine, which can then be used for conjugation to a targeting ligand.
Q5: What is the "hook effect" and how can I avoid it with my this compound PROTAC?
A5: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is crucial to perform a full dose-response curve to identify the optimal concentration range for maximal degradation.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| PROTAC precipitates out of solution during experiment. | - Concentration exceeds the kinetic solubility in the aqueous buffer. - Suboptimal final concentration of the organic solvent (e.g., DMSO) used for the stock solution. | - Determine the kinetic solubility of your PROTAC in the experimental buffer before starting cell-based assays. - Ensure the final concentration of DMSO is low (typically ≤ 0.5%) to minimize both cell toxicity and its effect on solubility. - Consider using formulation strategies such as amorphous solid dispersions (ASDs) or self-nanoemulsifying drug delivery systems (SNEDDS) for in vivo studies.[8] |
| Inconsistent or no target degradation observed. | - Poor cell permeability of the PROTAC. - Low metabolic stability leading to rapid degradation of the PROTAC itself. - Formation of non-productive binary complexes (Hook Effect). | - Optimize the linker to improve physicochemical properties. - Conduct an in vitro metabolic stability assay to determine the PROTAC's half-life in the presence of liver microsomes or hepatocytes. - Perform a detailed dose-response experiment to identify the optimal concentration for degradation and to rule out the hook effect. |
| High background or off-target effects. | - Reactivity of the chloroacetamide warhead with off-target proteins containing accessible nucleophiles. - Non-specific binding of the PROTAC at high concentrations. | - Use a more selective warhead for your protein of interest if possible. - Modify the linker to alter the ternary complex conformation and potentially improve selectivity. - Lower the concentration of the PROTAC used in the assay. |
| Difficulty in reproducing results. | - Inconsistent solubilization of the PROTAC stock solution. - Degradation of the PROTAC in the stock solution or assay medium over time. | - Visually inspect stock and working solutions for any signs of precipitation before use. - Prepare fresh stock solutions regularly and store them appropriately (typically at -80°C). - Assess the stability of the PROTAC in the cell culture medium over the time course of the experiment. |
Data Presentation
Table 1: Representative Solubility Data for PROTACs with PEG Linkers
| PROTAC ID | Linker Type | E3 Ligase Ligand | Target Ligand | Aqueous Solubility (µg/mL) | Reference |
| PROTAC-A | PEG4 | Pomalidomide | BET inhibitor | 25.3 | Fictional |
| PROTAC-B | PEG2 | VHL ligand | Kinase inhibitor | 15.8 | Fictional |
| PROTAC-C | PEG6 | Pomalidomide | Nuclear receptor ligand | 42.1 | Fictional |
| PROTAC-D (Hypothetical) | This compound | VHL ligand | Cysteine-containing protein inhibitor | ~10-30 (estimated) | N/A |
Note: The data for PROTACs A, B, and C are representative values for illustrative purposes and are not from a single source. The solubility for PROTAC-D is a hypothetical estimation based on the structural features.
Table 2: Representative In Vitro Metabolic Stability of PROTACs
| PROTAC ID | Matrix | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| PROTAC-X | Human Liver Microsomes | 45 | 15.4 | Fictional |
| PROTAC-Y | Rat Liver Microsomes | 28 | 24.8 | Fictional |
| PROTAC-Z | Human Hepatocytes | 65 | 10.7 | Fictional |
| PROTAC-W (Hypothetical) | Human Liver Microsomes | ~30-60 (estimated) | ~12-23 (estimated) | N/A |
Note: The data for PROTACs X, Y, and Z are representative values for illustrative purposes and are not from a single source. The stability for PROTAC-W is a hypothetical estimation.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a general procedure for determining the kinetic solubility of a this compound PROTAC in an aqueous buffer.
Materials:
-
PROTAC compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Nephelometer or HPLC-UV/LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to a 96-well plate containing a larger volume of PBS (e.g., 198 µL) to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions in each well. An increase in nephelometry units indicates precipitation. The highest concentration that does not show a significant increase in light scattering is considered the kinetic solubility.[9]
-
HPLC-UV/LC-MS: Centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of the dissolved PROTAC using a validated HPLC-UV or LC-MS method. The measured concentration is the kinetic solubility.[1]
-
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This protocol provides a general workflow to assess the metabolic stability of a this compound PROTAC.
Materials:
-
PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer, pH 7.4
-
Positive control (e.g., a compound with known high clearance)
-
Negative control (e.g., a compound with known low clearance)
-
Acetonitrile (B52724) (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare Solutions: Prepare a stock solution of the PROTAC and control compounds in a suitable organic solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the PROTAC working solution and the NADPH regenerating system to the pre-warmed HLM mixture. The final concentration of the PROTAC should be low (e.g., 1 µM) to ensure first-order kinetics.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Mandatory Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Workflow for Kinetic Solubility Assay.
References
- 1. enamine.net [enamine.net]
- 2. mdpi.com [mdpi.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. mdpi.com [mdpi.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Chloroacetamido-C-PEG3-C3-NHBoc in PROTAC Development
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Chloroacetamido-C-PEG3-C3-NHBoc in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The focus is on identifying and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
This compound is a heterobifunctional linker used in the synthesis of PROTACs.[1][2] PROTACs are molecules designed to induce the degradation of a specific target protein by hijacking the cell's ubiquitin-proteasome system.[3][4] This linker connects a ligand that binds to the target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. The chloroacetamide group and the Boc-protected amine provide reactive handles for conjugation to these two ligands. The PEG3 (polyethylene glycol) and C3 (propyl) components form the chain of the linker, influencing the distance and orientation between the POI and the E3 ligase.
Q2: Can the this compound linker itself cause off-target effects?
While the linker is not designed to be biologically active on its own, its properties are critical in determining the overall selectivity and potential off-target effects of the final PROTAC molecule.[5] Off-target effects in PROTACs typically arise from:
-
Unintended degradation of other proteins: This can occur if the PROTAC induces the formation of ternary complexes with proteins other than the intended target.[6][7] The length, flexibility, and chemical composition of the linker can influence the stability and conformation of these off-target complexes.[5]
-
Perturbation of signaling pathways: Degradation of the target protein or off-target proteins can lead to downstream effects on various cellular signaling pathways.[6]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC + Target or PROTAC + E3 ligase) that are not productive for degradation, which may lead to off-target pharmacology.[6][8]
Q3: What are the first steps to take if I observe unexpected cytotoxicity with my PROTAC?
Unexpected cytotoxicity should be investigated to determine if it is due to on-target toxicity (the intended protein degradation is causing cell death) or off-target effects.
-
Perform a Cell Viability Assay: Conduct a dose-response experiment using a standard cell viability assay (e.g., CellTiter-Glo® or MTT) to determine the cytotoxic concentration of your PROTAC.[3][9][10]
-
Include Proper Controls: Run the assay with your active PROTAC, an inactive control PROTAC, and the individual components (target binder and E3 ligase ligand) to pinpoint the source of toxicity.[11] An ideal inactive control is a molecule structurally similar to your active PROTAC but deficient in binding to either the target protein or the E3 ligase.[11]
-
Correlate Degradation with Cytotoxicity: Perform a Western blot to measure the degradation of the target protein at various concentrations and time points. Compare the DC50 (concentration for 50% degradation) with the IC50 (concentration for 50% inhibition of viability). If cytotoxicity occurs at concentrations much higher or lower than those required for target degradation, it may suggest off-target effects.
Troubleshooting Guides
Problem: My PROTAC is causing degradation of proteins other than my intended target.
This is a common issue and requires a systematic approach to identify and mitigate the off-target degradation.
Workflow for Investigating Off-Target Protein Degradation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (HY-W096151-5mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 3. benchchem.com [benchchem.com]
- 4. portlandpress.com [portlandpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Activity and Stability Through Linker Design
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). The focus is on the critical role of the linker in influencing PROTAC activity and stability, with practical advice for overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The linker is not merely a spacer; it plays a crucial role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[2][3] The linker's length, composition, and attachment points can significantly impact a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][5]
Q2: How does linker length affect PROTAC activity?
Linker length is a critical parameter that requires empirical optimization for each specific POI and E3 ligase pair.[2][6] An optimal linker length facilitates the ideal orientation of the POI and E3 ligase for efficient ubiquitination.[7]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[2][8]
-
Too long: A linker that is too long can result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination.[2][7]
Q3: What are the most common types of linkers used in PROTACs?
The most prevalent linker motifs in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains.[1] Approximately 55% of reported PROTACs utilize PEG linkers, and about 30% use alkyl linkers.[1] More rigid structures, such as those containing piperazine (B1678402) or piperidine (B6355638) rings, are also employed to enhance conformational stability and improve pharmacokinetic properties.[][10]
Q4: How does linker composition influence PROTAC properties beyond activity?
Linker composition significantly affects a PROTAC's physicochemical properties, which in turn influence its overall performance:[3][4]
-
Solubility: Hydrophilic linkers, like PEG, can improve the aqueous solubility of a PROTAC, which is often a challenge for these large molecules.[3][10]
-
Cell Permeability: The linker's composition impacts a PROTAC's ability to cross the cell membrane. While hydrophilic linkers can improve solubility, they may reduce permeability. Conversely, more hydrophobic alkyl linkers can enhance cell penetration.[3][11] The ability of a PROTAC to form intramolecular hydrogen bonds to shield polar surface area can also improve permeability.[11]
-
Metabolic Stability: The linker can be susceptible to metabolic degradation. Incorporating more stable chemical moieties or rigid structures can enhance metabolic stability.[10][]
Q5: What is the "hook effect" and how can linker design mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[13] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex.[13][14] Optimizing the linker to promote positive cooperativity in ternary complex formation can help mitigate the hook effect.[13] A well-designed linker can stabilize the ternary complex, favoring its formation even at higher PROTAC concentrations.[15]
Troubleshooting Guide
Problem 1: My PROTAC shows low or no degradation of the target protein.
This is a common issue that can often be traced back to the linker.
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | The linker may not be optimal for facilitating the interaction between the target protein and the E3 ligase.[16] Solution: Synthesize a library of PROTACs with varying linker lengths and compositions to identify a more effective degrader.[] |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target in sufficient concentrations.[17][18] Solution: Modify the linker to improve physicochemical properties. Consider incorporating more hydrophobic elements or moieties that can engage in intramolecular hydrogen bonding to shield polar groups.[3][11] |
| Incorrect Linker Attachment Points | The points where the linker connects to the target and E3 ligase ligands are crucial for proper ternary complex geometry.[8] Solution: Re-evaluate the ligand attachment points. The linker should ideally extend into a solvent-exposed region to minimize disruption of ligand binding.[8][19] |
| PROTAC Instability | The PROTAC may be degrading in the cell culture medium or inside the cells. Solution: Assess the chemical and metabolic stability of your PROTAC. Consider introducing more stable chemical groups into the linker.[][20] |
Problem 2: My PROTAC is not stable in biological assays.
PROTAC instability can be a significant hurdle.
| Possible Cause | Troubleshooting Steps |
| Metabolic Instability | The linker may contain "soft spots" that are susceptible to metabolism by enzymes like cytochrome P450s.[20] Solution: Perform an in vitro metabolic stability assay using human liver microsomes (HLM) to identify metabolic liabilities.[20] Modify the linker by replacing metabolically labile groups with more stable ones (e.g., replacing a metabolically susceptible hydrogen with fluorine) or by introducing conformational constraints with rigid linkers.[20] |
| Chemical Instability | Certain chemical functionalities within the linker may be unstable under physiological conditions (e.g., hydrolysis of esters).[20] Solution: Evaluate the stability of the PROTAC in aqueous buffers at physiological pH. If instability is observed, redesign the linker to replace unstable functional groups with more robust ones. |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the impact of linker length and composition on PROTAC efficacy.
Table 1: Impact of Linker Length on Estrogen Receptor (ERα) Degradation [21]
| PROTAC | Linker Length (atoms) | DC50 (nM) |
| PROTAC 1 | 12 | >1000 |
| PROTAC 2 | 14 | ~500 |
| PROTAC 3 | 16 | ~100 |
| PROTAC 4 | 18 | ~250 |
| PROTAC 5 | 20 | >1000 |
Data highlights that a 16-atom linker was optimal for ERα degradation in this series.
Table 2: Impact of Linker Composition on BRD4 Degradation [6]
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl | 10 | 55 | 85 |
| PROTAC B | PEG | 11 | 25 | >95 |
| PROTAC C | Rigid (Piperazine) | 12 | 40 | 90 |
This representative data illustrates that a PEG linker of a specific length resulted in the most potent BRD4 degradation.
Experimental Protocols
1. Western Blot for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[5][22]
-
Cell Culture and Treatment: Plate cells at a density that allows for 70-80% confluency on the day of treatment. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5][22]
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[22]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[6][22]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.[22]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).[22]
2. In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation proceeds through the ubiquitin-proteasome pathway.[5][23]
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated protein to accumulate.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.[23]
-
Western Blot: Perform a Western blot on the immunoprecipitated samples using an anti-ubiquitin antibody to detect the polyubiquitinated target protein.[23]
3. In Vitro Metabolic Stability Assay
This assay determines the rate of metabolic degradation of a PROTAC.[20]
-
Reaction Setup: Prepare a reaction mixture containing the PROTAC, human liver microsomes (HLM), and an NADPH regenerating system in a phosphate (B84403) buffer (pH 7.4).[20]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with cold acetonitrile (B52724) containing an internal standard.[20]
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins and transfer the supernatant for analysis.[20]
-
LC-MS/MS Analysis: Analyze the samples using LC-MS/MS to quantify the amount of the parent PROTAC remaining at each time point.[20]
-
Data Analysis: Calculate the half-life (t1/2) of the PROTAC by plotting the natural logarithm of the percentage of remaining PROTAC against time.[20]
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for low PROTAC activity.
Caption: Impact of linker properties on PROTAC performance.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Targeted protein degradation | Revvity [revvity.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 20. benchchem.com [benchchem.com]
- 21. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. Ubiquitination Assay - Profacgen [profacgen.com]
Technical Support Center: Enhancing PROTAC Cell Permeability with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using polyethylene (B3416737) glycol (PEG) linkers to improve the cell permeability of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for PROTACs?
PROTACs are large molecules, often with molecular weights exceeding 800 Da, and possess a high polar surface area. These characteristics place them outside the typical chemical space of orally bioavailable drugs, as described by guidelines like Lipinski's Rule of Five, leading to poor passive diffusion across the lipophilic cell membrane.[1][2][3][4]
Q2: How can PEG linkers theoretically improve the cell permeability of PROTACs?
While seemingly counterintuitive due to their hydrophilicity, PEG linkers can enhance cell permeability through several mechanisms:
-
Improved Solubility: PEG linkers increase the aqueous solubility of PROTACs, which is a prerequisite for membrane passage.[5][6][7][]
-
Conformational Flexibility: The flexibility of PEG linkers allows the PROTAC to adopt a folded or "chameleonic" conformation.[5][9][10][11] This can shield the polar regions of the molecule, reducing the effective polar surface area and facilitating entry into the nonpolar lipid bilayer.[5][9]
-
Intramolecular Hydrogen Bonding (IMHB): The ether oxygens in the PEG chain can form intramolecular hydrogen bonds, which also helps to mask polar groups and promote a more compact, membrane-permeable shape.[1][10][12]
Q3: What is the general relationship between PEG linker length and PROTAC cell permeability?
The relationship is complex and often requires empirical optimization for each specific PROTAC system.[5] However, some general trends have been observed:
-
Shorter linkers are often better: Several studies have shown that shorter PEG linkers tend to result in more permeable PROTACs.[1][12]
-
An optimal length exists: There is typically an optimal linker length that balances the need for ternary complex formation with cell permeability. Linkers that are too short may cause steric hindrance, while excessively long linkers can lead to decreased potency due to a high entropic penalty upon binding and reduced permeability.[13][14]
-
Longer linkers can be beneficial in specific cases: For target proteins with deep binding pockets or less accessible E3 ligases, a longer linker may be necessary to bridge the distance effectively.[13]
Troubleshooting Guide
Problem 1: My PEGylated PROTAC shows good biochemical activity but poor cellular degradation.
This is a common issue that often points to low cell permeability.
-
Possible Cause: The PROTAC is not efficiently crossing the cell membrane to reach its intracellular target.[2][15]
-
Troubleshooting Steps:
-
Quantify Cell Permeability: Perform a permeability assay such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay to get a quantitative measure of your PROTAC's ability to cross a lipid membrane or cell monolayer.[2][9][15][16]
-
Vary Linker Length: Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4).[1][12][17] Shorter linkers often improve permeability.[1][12]
-
Modify Linker Composition: Consider replacing a purely PEG linker with a mixed PEG/alkyl linker to balance hydrophilicity and lipophilicity.[15][17] Incorporating rigid moieties like piperazine (B1678402) or piperidine (B6355638) can also enhance permeability.[6][9][15]
-
Assess Conformational Properties: Use techniques like NMR spectroscopy to study the solution conformation of your PROTAC.[10][18] A more folded conformation in a nonpolar environment is often correlated with better permeability.[10][18]
-
Problem 2: Increasing the PEG linker length to improve solubility has resulted in decreased cell permeability.
-
Possible Cause: While enhancing solubility, the longer, more flexible PEG chain has increased the molecule's overall size and polar surface area to a point where it hinders passive diffusion.[5][13] Excessive PEGylation can lead to decreased cellular uptake.[5]
-
Troubleshooting Steps:
-
Systematic Length Optimization: Test a range of linker lengths to find the optimal balance between solubility and permeability for your specific system.[13][14]
-
Introduce Rigidity: Incorporate cyclic structures (e.g., piperazine) into the linker to reduce its flexibility and conformational entropy penalty.[6][9]
-
Prodrug Strategy: Consider masking polar functional groups with lipophilic moieties that can be cleaved intracellularly. This can improve permeability without sacrificing the desired properties of the final molecule.[9]
-
Quantitative Data Summary
The following tables summarize representative quantitative data from permeability assays for PROTACs, illustrating the impact of linker modifications.
Table 1: Impact of PEG Linker Length on PROTAC Permeability (PAMPA)
| PROTAC Series | Linker Composition | Permeability (Pₑ) (x 10⁻⁶ cm/s) | Fold Difference | Reference |
| MZ Series | 2-unit PEG | 0.6 | 20x more permeable | [1][12] |
| 3-unit PEG | 0.03 | [1][12] | ||
| AT Series | PEG | Reduced by half with one additional PEG unit | 2x less permeable | [1][12] |
| CM/CMP Series | PEG | Reduced by half with two additional PEG units | 2x less permeable | [1][12] |
| MZP Series | 2-unit PEG | Higher Permeability | 2x more permeable | [1][12] |
| 4-unit PEG | Lower Permeability | [1][12] |
Table 2: Comparison of Permeability for a PROTAC and its Components
| Compound | Description | Permeability (Pₑ) (x 10⁻⁶ cm/s) | Reference |
| Compound 4 | N-terminally capped VH032 analog | 8.6 | [1][12] |
| Compound 6 | Similar to Compound 4 with a 3-unit PEG linker | 0.2 | [1] |
| Compound 17 | Alkyl-linked PROTAC | Very Low | [1][12] |
| Compound 14 | PEG-linked PROTAC | Very Low | [1][12] |
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay that models passive transcellular permeability.[2][16]
-
Principle: Measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[2]
-
Procedure:
-
Prepare Lipid Solution: Dissolve a suitable lipid (e.g., 2% w/v lecithin (B1663433) in dodecane) in an organic solvent.
-
Coat Filter Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate (donor plate) and allow the solvent to evaporate.
-
Prepare Donor and Acceptor Solutions: Dissolve the test PROTAC in a buffer (e.g., PBS at pH 7.4) to create the donor solution. Fill the wells of a 96-well acceptor plate with the same buffer.
-
Assemble Assay: Place the lipid-coated donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are in contact with the acceptor solution.
-
Add PROTAC: Add the donor solution containing the PROTAC to the donor plate wells.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Quantify: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the concentrations, volumes, membrane area, and incubation time.
-
2. Caco-2 Permeability Assay
This cell-based assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux.[2][16]
-
Principle: Utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, grown on a permeable support.[2][16]
-
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare for Assay: Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Apical to Basolateral Permeability (A->B): Add the PROTAC-containing transport buffer to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical Permeability (B->A): To assess efflux, add the PROTAC-containing transport buffer to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: Collect samples from both the donor and receiver compartments at the end of the incubation.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability (Papp) for both A->B and B->A directions. The efflux ratio (Papp(B->A) / Papp(A->B)) indicates the extent of active efflux.
-
Visualizations
Caption: Experimental workflow for optimizing PROTAC cell permeability.
Caption: PROTAC mechanism of action highlighting the cell permeability step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Permeability Assay - Profacgen [profacgen.com]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Steric Hindrance in Ternary Complex Formation
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to steric hindrance encountered during ternary complex formation experiments, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of ternary complex formation?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups that prevents the components of a ternary complex (e.g., target protein, bifunctional molecule, and E3 ligase) from assembling in a productive orientation.[1] This can be caused by bulky chemical groups on the molecule or unfavorable protein-protein interactions at the interface, inhibiting the formation or reducing the stability of the complex.[1]
Q2: What are the common experimental signs that suggest steric hindrance is an issue?
A2: Common indicators of steric hindrance include:
-
Weak or undetectable ternary complex formation in biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET).[1]
-
A pronounced "hook effect" in dose-response curves, where the efficacy of the PROTAC decreases at higher concentrations.[1][2][3] This occurs because the excess PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex.[2][3]
-
Negative cooperativity (α < 1) , which indicates that the binding of one protein partner to the bifunctional molecule hinders the binding of the second protein.[1][4]
-
Poor degradation efficiency (high DC50, low Dmax) in cellular assays, despite good binary binding affinities to the target and the E3 ligase.[1]
Q3: How does the linker component of a PROTAC influence steric hindrance?
A3: The linker is a critical determinant of the ternary complex's geometry and stability.[5] An improperly designed linker can lead to steric clashes between the target protein and the E3 ligase.[4][6]
-
Linker Length: A linker that is too short may not provide enough space for the two proteins to bind simultaneously without clashing.[6] Conversely, an excessively long linker can introduce too much flexibility, leading to an entropic penalty that destabilizes the complex.
-
Linker Composition and Rigidity: The chemical makeup of the linker affects its flexibility. Rigid linkers can help pre-organize the PROTAC into a bioactive conformation, but may also lock it into an unproductive state if not designed correctly. Flexible linkers, like PEG chains, can explore more conformations but may not sufficiently restrict the proteins into a productive orientation.[7]
Q4: What is cooperativity (α) and why is it important for overcoming steric hindrance?
A4: Cooperativity (α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein.[8][9] It is calculated as the ratio of the binary binding affinity to the ternary binding affinity (α = KD,binary / KD,ternary).[10]
-
Positive Cooperativity (α > 1): The binding of the first protein enhances the binding affinity of the second. This is highly desirable as it indicates that the protein-protein interactions in the ternary complex are favorable and help to overcome any potential steric barriers, leading to a more stable complex.[4][11][9][12]
-
Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second, often due to steric clashes or electrostatic repulsion.[4][13]
-
No Cooperativity (α = 1): The binding events are independent.[13]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common experimental problems related to steric hindrance.
Problem 1: My biophysical assays (SPR, ITC) show weak or no ternary complex formation, but binary binding is confirmed.
-
Possible Cause: Steric clashes are preventing the association of the three components.
-
Troubleshooting Steps:
-
Modify Linker Length: Synthesize and test a series of PROTACs with varying linker lengths (e.g., different numbers of PEG or alkyl units). A linker may be too short, causing a direct clash, or too long, leading to an unstable, transient complex.[6]
-
Alter Linker Composition: Evaluate both flexible (e.g., PEG) and rigid (e.g., piperazine-containing) linkers. A more rigid linker might properly orient the two proteins, while a more flexible one might be needed to navigate a complex protein-protein interface.[7]
-
Change Linker Attachment Point: Altering the point where the linker connects to the target ligand or the E3 ligase ligand can significantly change the relative orientation of the recruited proteins, potentially alleviating a steric clash.[1]
-
Switch E3 Ligase: The surface topology of the chosen E3 ligase (e.g., VHL vs. CRBN) may not be compatible with your target protein.[14] Testing a PROTAC that recruits a different E3 ligase may provide a more favorable protein-protein interface.
-
Computational Modeling: Use molecular docking and modeling software to build a predicted structure of the ternary complex. This can help visualize potential steric clashes and guide the rational design of new PROTAC variants.[1]
-
Problem 2: I observe a significant "hook effect" in my cellular degradation assays.
-
Possible Cause: At high concentrations, your PROTAC is forming non-productive binary complexes, which can be exacerbated by poor cooperativity due to steric hindrance.[2][3][14]
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range (e.g., 1 pM to 50 µM) using half-log dilutions to accurately identify the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.[3][14]
-
Improve Cooperativity: The hook effect can be mitigated by designing PROTACs with higher positive cooperativity. A more stable ternary complex will outcompete the formation of binary complexes.[12] Focus on linker optimization and creating favorable protein-protein interactions.
-
Use Biophysical Assays to Confirm: Employ techniques like NanoBRET™ in live cells or AlphaLISA with purified proteins to directly measure ternary complex formation across the same concentration range.[2][15] A bell-shaped curve in these assays will confirm that the hook effect originates from impaired ternary complex formation at high concentrations.
-
Problem 3: My PROTAC forms a stable ternary complex in vitro, but shows poor cellular degradation.
-
Possible Cause: The geometry of the ternary complex, while stable, is non-productive for ubiquitination.
-
Troubleshooting Steps:
-
Assess Ubiquitination: Perform an in-cell or in-vitro ubiquitination assay. This will determine if the target protein is being ubiquitinated in the presence of the PROTAC. A lack of ubiquitination, despite complex formation, points to an incorrect geometric alignment.[15]
-
Re-evaluate Linker Design: The linker may be holding the target protein in an orientation where no surface-exposed lysines are accessible to the E2-ubiquitin conjugating enzyme associated with the E3 ligase. Modifying the linker length or attachment points is necessary to change this orientation.[15]
-
Visualize the Complex: If possible, pursue high-resolution structural analysis through X-ray crystallography or Cryo-EM. This provides the most definitive insight into the complex's geometry and can guide future design efforts.[1]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Frustration in the protein-protein interface plays a central role in the cooperativity of PROTAC ternary complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Chloroacetamido-C-PEG3-C3-NHBoc based PROTACs
Welcome to the technical support center for the purification of PROTACs utilizing the Chloroacetamido-C-PEG3-C3-NHBoc linker. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after synthesizing a this compound based PROTAC?
A1: The synthesis process can result in a complex mixture. Common impurities include unreacted starting materials (E3 ligase ligand, target protein warhead), excess PEG linker, and byproducts from coupling and deprotection steps.[1] Specifically for this linker, you should be aware of:
-
Incomplete Boc Deprotection: Residual Boc-protected PROTAC is a very common impurity.
-
Byproducts of Boc Deprotection: The tert-butyl cation generated during acidic deprotection can alkylate nucleophilic sites on your PROTAC or other molecules in the mixture.[2]
-
Hydrolysis of the Chloroacetamide Group: The reactive chloroacetamide warhead can be susceptible to hydrolysis, especially under non-optimal pH conditions during workup or purification.
-
Reaction Byproducts: Impurities can arise from the initial coupling reactions used to assemble the PROTAC.[1]
Q2: Why is the purification of PEGylated PROTACs like these so challenging?
A2: The challenges stem from the hybrid nature of PROTACs and the properties of the PEG linker. PROTACs themselves are often large and hydrophobic, making them difficult to handle.[1] The addition of a polyethylene (B3416737) glycol (PEG) chain, while improving solubility, introduces further complexity.[1] PEG is neutral and hydrophilic, which can mask the physicochemical properties typically used for separation, making it difficult to distinguish the desired product from PEG-related impurities.[] This can lead to issues like co-elution with unreacted reagents and the formation of aggregates.[1][]
Q3: Which chromatographic techniques are most effective for this type of PROTAC?
A3: A multi-step chromatographic approach is typically the most effective strategy for achieving high purity.[1]
-
Size Exclusion Chromatography (SEC): Often used as an initial step, SEC is effective at separating the larger PROTAC molecule from smaller impurities like unreacted linkers and reagents based on their size (hydrodynamic radius).[1][]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for high-resolution purification. It separates molecules based on hydrophobicity and is excellent for removing closely related impurities. A C18, C8, or C4 column is typically used.[1][4]
-
Ion Exchange Chromatography (IEX): After Boc deprotection, the resulting primary amine is charged under acidic conditions. IEX can be used to separate the successfully deprotected PROTAC from any remaining neutral, Boc-protected starting material.[1][]
Q4: I am observing peak tailing and poor resolution in my RP-HPLC purification. What could be the cause?
A4: Poor peak shape in RP-HPLC can be caused by several factors:
-
Secondary Interactions: The free amine (after Boc deprotection) can interact with residual silanol (B1196071) groups on the silica-based column, causing peak tailing. Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%) to the mobile phase can mitigate this by protonating the amine and masking the silanols.[1]
-
Aggregation: PEGylated molecules can sometimes aggregate. Consider optimizing the mobile phase composition or reducing the sample concentration.
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or sample concentration.
-
Contamination: The column or system may be contaminated. Follow protocols for cleaning and regenerating the column.[5]
Q5: What are the best practices for the Boc deprotection step to simplify subsequent purification?
A5: A clean Boc deprotection is critical.
-
Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is common, as is 4M HCl in dioxane.[6][7] The choice may depend on the acid sensitivity of other functional groups in your molecule.
-
Use of Scavengers: To prevent side reactions from the t-butyl cation generated during deprotection, consider adding a scavenger like triethylsilane (TES) or anisole.[2]
-
Monitoring: Monitor the reaction closely by TLC or LC-MS to ensure complete deprotection without significant degradation of the product.
-
Workup: A proper workup to remove the acid and byproducts before chromatography is essential. This often involves concentration under vacuum and may include a simple extraction or precipitation.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound based PROTACs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After RP-HPLC | 1. Incomplete reaction or Boc deprotection. 2. Co-elution of impurities with the product. 3. Product degradation during purification (e.g., hydrolysis). | 1. Confirm reaction completion with LC-MS before purification. 2. Optimize the HPLC gradient to improve resolution; try a shallower gradient or a different stationary phase (e.g., C8 instead of C18).[1] 3. Ensure mobile phases are free of nucleophiles and maintain an acidic pH (e.g., with 0.1% TFA) to keep the product stable and the amine protonated. |
| Low Yield | 1. Product precipitation/aggregation in the injector or on the column. 2. Irreversible binding to the column. 3. Loss of material during sample handling and transfers (e.g., SPE, solvent removal). | 1. Ensure the sample is fully dissolved in the mobile phase before injection. Consider adding a small amount of organic solvent like DMSO or DMF to the sample. 2. Check for strong interactions with the stationary phase; a less retentive column or stronger mobile phase may be needed. 3. Minimize the number of transfer steps. Ensure complete recovery after each step. |
| Multiple Peaks in LC-MS Analysis of a "Pure" Fraction | 1. Presence of positional isomers or diastereomers. 2. On-column degradation of the PROTAC. 3. In-source fragmentation or adduct formation in the mass spectrometer. | 1. High-resolution analytical HPLC or chiral chromatography may be required to separate isomers.[1][8] 2. Use milder purification conditions (e.g., lower temperature, different mobile phase additives). 3. Optimize MS source conditions. Analyze the sample with and without the column to check for in-source issues. |
| Product Aggregation / Precipitation | 1. Poor solubility of the PROTAC in the chosen solvent system. 2. High concentration of the PROTAC solution. | 1. Screen for optimal solvents. PEGylated compounds often have complex solubility profiles.[9] 2. Work with more dilute solutions whenever possible. 3. Consider using Size Exclusion Chromatography (SEC) as a first step, as it is often performed under native-like conditions that can reduce aggregation.[] |
Experimental Protocols & Methodologies
Protocol 1: General Multi-Step Purification Workflow
This protocol outlines a robust, three-stage purification process for achieving high-purity PROTAC.
Stage 1: Initial Cleanup with Size Exclusion Chromatography (SEC)
-
Objective: To remove small molecule impurities like unreacted linkers and reaction byproducts.[1]
-
Column: A suitable SEC column for separating molecules in the 1-5 kDa range.
-
Mobile Phase: An isocratic mobile phase compatible with your PROTAC, such as 150 mM phosphate (B84403) buffer, pH 7.0.[10]
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Dissolve the crude product in the mobile phase and inject it onto the column.
-
Collect fractions corresponding to the high molecular weight peak, which should contain the PROTAC.
-
Analyze fractions by LC-MS to confirm the presence of the desired product.
-
Pool the relevant fractions.
-
Stage 2: Intermediate Purification with Ion Exchange Chromatography (IEX) (Post-Deprotection)
-
Objective: To separate the deprotected (charged) PROTAC from neutral impurities like un-deprotected starting material.
-
Column: A cation exchange column is suitable as the deprotected amine will be positively charged at a pH below its pKa.
-
Buffers:
-
Buffer A (Binding): Low ionic strength buffer (e.g., 20 mM MES, pH 6.0).
-
Buffer B (Elution): High ionic strength buffer (e.g., 20 mM MES, pH 6.0 + 1 M NaCl).
-
-
Procedure:
-
Equilibrate the IEX column with Buffer A.
-
Load the sample from the previous step (ensure it is in a low-salt buffer).
-
Wash the column with Buffer A to remove unbound, neutral impurities.
-
Elute the bound PROTAC using a linear gradient of Buffer B.[1]
-
Collect and analyze fractions for the desired product.
-
Stage 3: Final Polishing with Reverse Phase HPLC (RP-HPLC)
-
Objective: To achieve final high purity by separating the PROTAC from any remaining closely related impurities.[1]
-
Column: C18, C8, or C4 preparative column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the sample from the previous purification step.
-
Run a linear gradient of Mobile Phase B to elute the PROTAC (e.g., 10% to 90% B over 30 minutes). The optimal gradient must be determined empirically.
-
Collect fractions across the main peak and analyze for purity by analytical LC-MS.
-
Pool the purest fractions and lyophilize to obtain the final product.
-
Protocol 2: Standard Boc Deprotection
-
Reagents:
-
Boc-protected PROTAC
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve the Boc-protected PROTAC in anhydrous DCM (e.g., 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise (typically 20-50% v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by LC-MS until the starting material is fully consumed (typically 1-4 hours).[7]
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting residue can be carried forward to purification or co-evaporated with a solvent like toluene (B28343) to further remove residual acid.[6]
-
Visualized Workflows and Logic Diagrams
Caption: General workflow for synthesis and purification of a PROTAC.
Caption: Troubleshooting logic for low purity PROTAC samples.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 5. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Research Strategy of Chiral PROTACs in Discovery Stage Based on Analysis Platforms of UPCC-MS/MS and UPLC-MS/MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. Chromatogram Detail [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Chloroacetamido-C-PEG3-C3-NHBoc and Alkyl Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically dependent on the chemical linker that connects the target protein warhead to the E3 ligase anchor. This linker is not merely a passive spacer; its composition, length, and flexibility profoundly influence a PROTAC's physicochemical properties, cell permeability, and ability to form a productive ternary complex.[1][2] This guide provides an objective comparison between a specific, functionalized polyethylene (B3416737) glycol (PEG)-based linker, Chloroacetamido-C-PEG3-C3-NHBoc, and the general class of alkyl linkers.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that hijack the cell's natural ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[2][] They achieve this by forming a ternary complex between the POI and an E3 ubiquitin ligase.[4][5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI.[1] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to act catalytically.[]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Linker Characteristics: A Head-to-Head Comparison
The most prevalent linker motifs in published PROTAC structures are PEG and alkyl chains.[][4] These linkers offer a balance of synthetic accessibility and tunability, allowing for the modulation of critical drug-like properties.[][4]
This compound is a representative PEG-based linker.[6][7][8] Its structure includes:
-
A hydrophilic PEG3 core to enhance solubility.
-
A chloroacetamide reactive handle , which can be used for conjugation.
-
A Boc-protected amine , providing a stable functional group for controlled, sequential synthesis.[9]
Alkyl linkers are composed of saturated or unsaturated hydrocarbon chains.[][11] They are valued for their synthetic simplicity and their lipophilic nature, which can be leveraged to improve membrane permeability.[][11]
Data Presentation: Physicochemical and Performance Properties
The choice between a PEG-based and an alkyl linker involves a trade-off between several key parameters that dictate the ultimate success of the PROTAC molecule.
| Property | This compound (PEG-based) | Alkyl Linkers | Rationale & Citations |
| Aqueous Solubility | Higher | Lower | The ether oxygens in the PEG chain are hydrogen bond acceptors, imparting hydrophilicity and improving solubility in aqueous environments.[1][2][12] Alkyl chains are hydrophobic, which can limit aqueous solubility.[][11] |
| Cell Permeability | Moderate to Lower | Higher | The lipophilic nature of alkyl chains can enhance passive diffusion across the lipid bilayer of cell membranes.[][11][12] Replacing ether oxygens with methylene (B1212753) groups reduces the topological polar surface area (TPSA).[] |
| Metabolic Stability | Moderate | Higher | Alkyl chains are generally considered metabolically inert to oxidative cleavage.[] PEG chains can be susceptible to progressive shortening via ether peroxidation.[] |
| Flexibility | High | High | Both linker types are flexible, which allows them to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[1][12] However, high flexibility can incur an entropic penalty upon binding.[1] |
| Synthetic Accessibility | High (as a building block) | Very High | Simple alkyl chains are synthetically straightforward.[1][] this compound is a readily available reagent that facilitates modular PROTAC assembly.[6][7] |
| Pharmacokinetics (PK) | Variable | Often Favorable | By improving membrane permeability and metabolic stability, alkyl linkers can lead to better PK profiles and oral absorption, despite PROTACs often being beyond the "rule of five".[][13][14] |
Illustrative Experimental Data
The optimal linker is highly dependent on the specific POI and E3 ligase pair.[5] The length and composition must be empirically determined.[15][] The table below presents a hypothetical comparison based on general trends observed in literature to illustrate how linker choice impacts degradation performance.
| PROTAC Construct | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Degrader-1 | PEG | 12 | 50 | 90 |
| Degrader-2 | PEG | 15 | 15 | 95 |
| Degrader-3 | PEG | 21 | 120 | 80 |
| Degrader-4 | Alkyl | 12 | 85 | 85 |
| Degrader-5 | Alkyl | 15 | 25 | 92 |
| Degrader-6 | Alkyl | 21 | 250 | 75 |
Note: DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation percentage. This data is illustrative and highlights the "Goldilocks effect" where a linker that is too short or too long is suboptimal.[15][17][18]
Experimental Protocols
Evaluating the efficacy of a PROTAC requires robust and quantitative methods. The most common technique is Western Blot analysis to measure the reduction in target protein levels.
Key Experiment: Western Blot for Target Protein Degradation
This protocol outlines the essential steps to determine the DC₅₀ and Dₘₐₓ of a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, MCF7) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC constructs in cell culture medium.
-
Treat the cells with the PROTACs at various concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Harvest the lysate and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine DC₅₀ and Dₘₐₓ values.
-
Caption: A typical workflow for evaluating PROTAC-induced protein degradation.
Conclusion and Strategic Considerations
The choice between a hydrophilic PEG-based linker like this compound and a lipophilic alkyl linker is a critical decision in PROTAC design. There is no universally superior option; the optimal choice is dictated by the specific therapeutic goal and the properties of the warhead and anchor ligands.
-
Choose a PEG-based linker when poor aqueous solubility of the parent ligands is a primary concern and needs to be mitigated. They are excellent starting points for improving the overall solubility of the final PROTAC molecule.
-
Choose an alkyl linker when enhancing cell permeability and metabolic stability is the main objective, particularly when aiming for oral bioavailability. Recent studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in permeability assays.[]
Ultimately, a successful PROTAC development campaign often requires the empirical synthesis and testing of a library of compounds with varied linker compositions and lengths to identify the molecule with the optimal balance of degradation potency and drug-like properties.[]
Caption: Decision logic for selecting a PROTAC linker type.
References
- 1. chempep.com [chempep.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (HY-W096151-5mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 8. This compound|CAS 934164-55-3|DC Chemicals [dcchemicals.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. precisepeg.com [precisepeg.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 17. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Mass Spectrometry: The Gold Standard for Validating Targeted Protein Degradation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), accurately validating the degradation of a target protein is paramount. While traditional methods like Western blotting have long been a staple in molecular biology, mass spectrometry-based proteomics has emerged as a superior, comprehensive, and highly quantitative approach. This guide provides an objective comparison of mass spectrometry techniques with alternative methods, supported by experimental data, to aid researchers in selecting the most appropriate validation strategy for their TPD studies.
Executive Summary
Mass spectrometry offers unparalleled advantages over traditional methods for validating target protein degradation. Its ability to provide unbiased, proteome-wide analysis allows for the simultaneous assessment of on-target efficacy and off-target effects, a critical consideration in drug development.[1] Quantitative proteomics techniques, such as Data-Independent Acquisition (DIA), Tandem Mass Tag (TMT) labeling, and targeted approaches like Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM), offer superior accuracy, precision, and a wider dynamic range compared to semi-quantitative methods like Western blotting.[2][3] This guide will delve into the specifics of these techniques, providing a clear comparison of their capabilities, detailed experimental protocols, and a visual representation of the underlying workflows and pathways.
Comparison of Quantitative Performance
The efficacy of a protein degrader is often characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). Mass spectrometry-based methods provide more precise and reproducible measurements of these parameters compared to Western blotting.
| Method | Throughput | Multiplexing | Quantitative Accuracy | Sensitivity | Proteome Coverage | Primary Application in TPD |
| Western Blot | Low | Low | Semi-quantitative[1] | High (with good antibody)[4] | Single protein | Initial screening and confirmation |
| TMT Proteomics | High | High (up to 18-plex)[5] | High | High | Proteome-wide | Unbiased discovery of on- and off-targets |
| DIA Proteomics | High | High (label-free) | High | High | Proteome-wide[3] | Unbiased discovery and quantification |
| SRM/PRM | High | Moderate | Very High | Very High | Targeted (tens to hundreds of proteins)[6] | Targeted validation and quantification of lead candidates |
Table 1: Comparison of Key Performance Metrics for Protein Degradation Validation Methods.
Quantitative Data Summary
| Degrader | Target Protein | Cell Line | Method | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | BRD4 | HeLa | TMT Proteomics | 8.3 | >95 | Fictionalized Data |
| PROTAC 1 | BRD4 | HeLa | Western Blot | ~15 | ~90 | Fictionalized Data |
| PROTAC 2 | FLT3 | MV4-11 | Western Blot | 0.614 | 94.8 | [7] |
| PROTAC 3 | Akt | PANC-1 | Western Blot | ~10-100 | >90 | [1] |
| PROTAC 4 | HDAC3 | HCT116 | Western Blot | 440 | 77 | [8] |
Table 2: Representative Quantitative Data for PROTAC Efficacy Measured by Different Methods. Note: The data for PROTAC 1 is fictionalized to illustrate a direct comparison. The other data points are from published studies and may have been determined using different experimental conditions.
Signaling Pathways and Experimental Workflows
To visually represent the biological process and the analytical methods, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC and performing a Western blot to quantify target protein degradation.[1][2][7][9]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to attach overnight.
-
Treat cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate for the desired time points (e.g., 2, 4, 8, 16, 24 hours) at 37°C.
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
4. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
6. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control.
Tandem Mass Tag (TMT) Proteomics
This protocol describes a typical workflow for quantitative proteomics using TMT labeling to assess proteome-wide changes upon PROTAC treatment.[4][5][6][10]
1. Sample Preparation and Protein Digestion:
-
Lyse cells from different treatment conditions and quantify the protein concentration.
-
Take an equal amount of protein from each sample.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight using trypsin at 37°C.
2. TMT Labeling:
-
Resuspend the TMT reagents in anhydrous acetonitrile.
-
Add the appropriate TMT label to each digested peptide sample.
-
Incubate for 1 hour at room temperature to allow the labeling reaction to complete.
-
Quench the reaction with hydroxylamine.
3. Sample Pooling and Fractionation:
-
Combine the labeled samples in equal amounts.
-
Desalt the pooled sample using a C18 solid-phase extraction cartridge.
-
Fractionate the peptides using high-pH reversed-phase chromatography to reduce sample complexity.
4. LC-MS/MS Analysis:
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) mode.
5. Data Analysis:
-
Process the raw data using software like Proteome Discoverer or MaxQuant.
-
Identify peptides and proteins by searching against a protein database.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify significantly regulated proteins.
Data-Independent Acquisition (DIA) Proteomics
This protocol outlines the general steps for performing a DIA-MS experiment for quantitative proteomics.[3][11][12][13][14]
1. Sample Preparation and Protein Digestion:
-
Prepare cell lysates and digest proteins into peptides as described in the TMT protocol (Step 1).
-
Desalt the peptide samples.
2. LC-MS/MS Analysis:
-
Analyze the peptide samples by LC-MS/MS using a mass spectrometer capable of DIA.
-
In DIA, the mass spectrometer systematically fragments all peptides within specific mass-to-charge (m/z) windows, creating a comprehensive digital map of the proteome.
3. Data Analysis:
-
Process the complex DIA data using specialized software (e.g., Spectronaut, DIA-NN).
-
This typically involves matching the experimental spectra against a spectral library (generated from DDA runs of the same or similar samples) or using a library-free approach.
-
The software then extracts and quantifies the peptide signals across all samples.
-
Perform statistical analysis to determine changes in protein abundance.
Selected/Parallel Reaction Monitoring (SRM/PRM)
This protocol provides a general workflow for targeted quantification of specific proteins using SRM or PRM.[6][15][16]
1. Peptide Selection and Assay Development:
-
For your target protein(s), select a few "proteotypic" peptides that are unique to that protein and are readily detected by mass spectrometry.
-
If absolute quantification is desired, synthesize stable isotope-labeled versions of these peptides to use as internal standards.
-
Optimize the mass spectrometry parameters (e.g., precursor and fragment ion m/z, collision energy) for the detection of each target peptide.
2. Sample Preparation:
-
Prepare cell lysates and digest proteins as described in the previous protocols.
-
Spike in the stable isotope-labeled internal standards at a known concentration.
3. Targeted LC-MS/MS Analysis:
-
Analyze the samples on a mass spectrometer operating in SRM (typically on a triple quadrupole instrument) or PRM (on a high-resolution instrument like a Q-Exactive) mode.
-
The instrument will be programmed to specifically monitor for the pre-selected peptide ions and their fragments.
4. Data Analysis:
-
Use software like Skyline to analyze the targeted MS data.
-
The software will integrate the peak areas for the target peptides and their internal standards.
-
The ratio of the endogenous peptide to the internal standard is used to calculate the precise amount of the target protein in each sample.
Conclusion
While Western blotting can be a useful tool for initial, qualitative assessments of protein degradation, mass spectrometry-based proteomics offers a far more robust, quantitative, and comprehensive solution for validating TPD candidates. The ability to perform unbiased, proteome-wide analysis with high accuracy and precision makes techniques like TMT and DIA invaluable for understanding the full cellular impact of a degrader molecule. For late-stage validation and precise quantification of lead compounds, the unparalleled sensitivity and specificity of targeted methods like SRM and PRM are the gold standard. By leveraging the power of mass spectrometry, researchers can gain deeper insights into the efficacy and selectivity of their targeted protein degraders, ultimately accelerating the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. News in Proteomics Research: Western blots versus parallel reaction monitoring (PRM)!! [proteomicsnews.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Proteomic Analysis of Liver Injury Induced by Deoxynivalenol in Piglets | MDPI [mdpi.com]
- 6. SRM/MRM & PRM: Targeted Proteomics Monitoring Methods - Creative Proteomics [creative-proteomics.com]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Art of Validating Quantitative Proteomics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tandem mass tag labeling to assess proteome differences between intermediate and very tender beef steaks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PEG-Based Linkers for PROTACs: Spotlight on Chloroacetamido-C-PEG3-C3-NHBoc
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal aspect of therapeutic development. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.
Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of PEG-based linkers, with a special focus on the characteristics of Chloroacetamido-C-PEG3-C3-NHBoc, to assist researchers, scientists, and drug development professionals in their PROTAC design endeavors.
The Role and Impact of PEG Linkers in PROTAC Performance
PEG linkers are prized for their ability to enhance the solubility and cell permeability of PROTAC molecules, which are often large and can struggle to cross cell membranes.[1] The length of the PEG chain is a crucial parameter that must be empirically optimized for each specific target protein and E3 ligase pair, as it directly impacts the geometry and stability of the ternary complex.[] An optimal linker length facilitates productive ubiquitination and subsequent degradation of the target protein, while a suboptimal length can lead to steric hindrance or an unstable ternary complex, thereby reducing degradation efficiency.[3]
Quantitative Comparison of PEG Linker Performance
The efficacy of a PROTAC is typically evaluated based on two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax). Lower DC50 values and higher Dmax values are indicative of a more potent PROTAC.
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells | Reference |
| 9 | ~50% | >10 | [4] |
| 12 | ~75% | ~5 | [4] |
| 16 | ~95% | ~1 | [4] |
| 19 | ~70% | ~5 | [4] |
| 21 | ~60% | >10 | [4] |
Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| < 12 | No degradation observed | - | [4] |
| 21 | 3 | 96% | [4] |
| 29 | 292 | 76% | [4] |
Table 3: Impact of Linker Length on BTK Degradation
| Linker Composition | DC50 (nM) in Ramos cells | Reference |
| 2 PEG units | Impaired binding | [5] |
| ≥ 4 PEG units | 1-40 | [5] |
Dissecting this compound
While specific performance data for PROTACs utilizing the this compound linker is not published, we can infer its potential properties by examining its constituent parts:
-
Chloroacetamide Group: The chloroacetamide moiety is a reactive electrophile known to form covalent bonds with nucleophilic residues on proteins, most notably cysteine.[6][7] In the context of a PROTAC linker, this group could potentially be used to create covalent or targeted covalent PROTACs, which may offer advantages in terms of potency and duration of action. However, it is important to note that the reactivity of chloroacetamides is generally lower than that of bromoacetamides.[6] The inclusion of this reactive group necessitates careful consideration of its potential for off-target interactions.
-
PEG3 Core: The core of this linker consists of three ethylene (B1197577) glycol units. PEG linkers are known to be flexible and can adopt various conformations.[3] This flexibility can be advantageous in allowing the PROTAC to achieve an optimal orientation for ternary complex formation. The hydrophilic nature of the PEG chain can also contribute to improved solubility of the PROTAC.
-
C3-NHBoc Handle: The three-carbon alkyl chain (C3) provides additional spacing, and the Boc-protected amine (NHBoc) serves as a versatile chemical handle for conjugation to either the target protein ligand or the E3 ligase ligand. The Boc protecting group can be readily removed under acidic conditions to reveal a primary amine, which can then be used for amide bond formation or other coupling chemistries.
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation and comparison of PROTAC linkers. Below are detailed methodologies for key experiments commonly used in PROTAC development.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, MCF7) in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.
Cellular Permeability Assays
Evaluating the ability of a PROTAC to cross the cell membrane is crucial. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput method to assess passive permeability.
-
Preparation of Donor and Acceptor Plates: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The acceptor plate is filled with buffer.
-
Compound Addition: The PROTAC is added to the donor plate wells.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.
-
Permeability Calculation: The permeability coefficient (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time.
Visualizing PROTAC Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows in PROTAC research.
Conclusion
The linker is a critical component in the design of effective PROTACs, with PEG-based linkers offering significant advantages in terms of solubility and biocompatibility. While direct comparative data for this compound is not yet available, an analysis of its structural components suggests it could be a valuable tool for PROTAC synthesis, particularly for researchers interested in exploring covalent or targeted covalent PROTACs. The chloroacetamide group provides a reactive handle for covalent modification, while the PEG3 core offers flexibility and hydrophilicity. The ultimate performance of any PROTAC, however, is highly dependent on the specific target and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths to identify the optimal degrader. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. Protein degradation through covalent inhibitor-based PROTACs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chempep.com [chempep.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative analysis of different E3 ligase ligands with Chloroacetamido-C-PEG3-C3-NHBoc
A deep dive into the performance of various E3 ligase ligands, with a focus on covalent targeting strategies, to guide researchers in the design of next-generation protein degraders.
In the landscape of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone for the successful development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of commonly utilized E3 ligase ligands, with a special focus on the emerging class of covalent ligands, exemplified by those compatible with chloroacetamide-based linkers like Chloroacetamido-C-PEG3-C3-NHBoc. Through a data-driven analysis, detailed experimental protocols, and visual representations of key cellular processes, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the expanding toolbox of E3 ligase recruiters.
Introduction to PROTACs and E3 Ligase Ligands
PROTACs are heterobifunctional molecules that function by hijacking the cell's native ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1][2] These molecules are composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] The formation of a ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5]
While over 600 E3 ligases are encoded in the human genome, a select few have been predominantly exploited for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[6] The most prominent among these are Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).[4][6]
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is determined by a multitude of factors, including its binding affinity to both the target protein and the E3 ligase, the stability of the ternary complex, and the efficiency of the subsequent ubiquitination and degradation processes. The choice of E3 ligase ligand plays a pivotal role in all these aspects. This section provides a comparative overview of ligands for the most commonly recruited E3 ligases, including a discussion on covalent versus non-covalent recruitment strategies.
Covalent vs. Non-Covalent E3 Ligase Engagement
The majority of PROTACs developed to date employ non-covalent E3 ligase ligands. However, the use of covalent ligands, often incorporating reactive groups like chloroacetamide, represents an emerging strategy with distinct advantages and disadvantages. The linker "this compound" is designed for such covalent PROTACs, where the chloroacetamide group can form a covalent bond with a nucleophilic residue (e.g., cysteine) on the target protein.
Advantages of Covalent PROTACs:
-
Increased Potency and Duration of Action: By forming an irreversible bond with the target protein, covalent PROTACs can exhibit prolonged target engagement, leading to more sustained degradation.[7]
-
Potential for Targeting Challenging Proteins: Covalent targeting can be advantageous for proteins that lack deep binding pockets suitable for high-affinity non-covalent binders.
Disadvantages of Covalent PROTACs:
-
Potential for Off-Target Reactivity: The reactive nature of the covalent warhead can lead to off-target modifications and potential toxicity.
-
Loss of Catalytic Activity: Once covalently bound to a target protein that is subsequently degraded, the PROTAC molecule is also degraded and cannot engage another target molecule, thus losing the catalytic nature of traditional PROTACs.[8]
The following tables provide a comparative summary of the performance of various E3 ligase ligands in different PROTAC constructs, highlighting both covalent and non-covalent approaches.
Quantitative Data Comparison
Table 1: Performance of Covalent vs. Non-Covalent BTK PROTACs
| PROTAC Name | E3 Ligase Ligand | Warhead (BTK Ligand) | Covalent/Non-Covalent | DC50 (nM) | Dmax (%) | Cell Line | Citation(s) |
| RC-1 | Pomalidomide (CRBN) | Cyano-acrylamide | Reversible Covalent | ~100 | >90 | Mino | [5][9] |
| IRC-1 | Pomalidomide (CRBN) | Ibrutinib (Acrylamide) | Irreversible Covalent | ~10 | >90 | Mino | [5] |
| NC-1 | Pomalidomide (CRBN) | Ibrutinib analog | Non-Covalent | 2.2 | 97 | Mino | [5][8] |
| MT-802 | Pomalidomide (CRBN) | Ibrutinib analog | Non-Covalent | 14.6 | >99 | MOLM-14 | [10] |
| DD-03-171 | Pomalidomide (CRBN) | Ibrutinib analog | Non-Covalent | 5.1 | >95 | MCL cells | [11] |
| BCCov | IAP ligand | Acrylamide | Irreversible Covalent | ~500 | ~70 | HEK293T | [12][13] |
Table 2: Performance of BRD4 PROTACs with Different E3 Ligase Ligands
| PROTAC Name | E3 Ligase Ligand | Warhead (BRD4 Ligand) | DC50 (nM) | Dmax (%) | Cell Line | Citation(s) |
| MZ1 | VH032 (VHL) | JQ1 | ~13 | >90 | HeLa | [3][14] |
| dBET1 | Pomalidomide (CRBN) | JQ1 | ~3 | >90 | HeLa | [3][14] |
| ARV-771 | VHL ligand | JQ1 analog | <1 | >95 | 22Rv1 | [15] |
| A1874 | Nutlin-3 (MDM2) | JQ1 analog | ~20 | >90 | HCT116 | [16][17] |
Table 3: Performance of MDM2- and IAP-Recruiting PROTACs
| PROTAC Name | E3 Ligase Ligand | Target Protein | DC50 (µM) | Dmax (%) | Cell Line | Citation(s) |
| MDM2-PROTAC 3 | rac-Nutlin-3 (MDM2) | BRD4 | 1.6 - 2.6 | >80 | Pancreatic Cancer Cells | [18] |
| SNIPER(ER)-87 | LCL161 analog (IAP) | ERα | 0.097 | >90 | MCF-7 | [19][20] |
| SNIPER(ABL)-019 | MV-1 (IAP) | BCR-ABL | 0.3 | ~80 | K562 | [21][22] |
| SNIPER(ABL)-033 | LCL161 analog (IAP) | BCR-ABL | 0.3 | ~70 | K562 | [21] |
| SNIPER(ABL)-015 | MV-1 (IAP) | BCR-ABL | 5 | ~60 | K562 | [21] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and the experimental procedures involved in evaluating PROTACs, the following diagrams illustrate the key signaling pathways and experimental workflows.
Signaling Pathway Diagrams
Experimental Workflow Diagrams
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the reduction in the level of a target protein following treatment with a PROTAC.[9][23]
Materials:
-
Cell culture reagents
-
PROTAC compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the protein of interest and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, boil, and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of a target protein in a cell-free system.[1][24]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex (e.g., VHL or CRBN complex)
-
Recombinant purified protein of interest (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC compound
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, ubiquitin, ATP, and the POI in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC compound at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the POI.
-
Detection: The appearance of higher molecular weight bands corresponding to ubiquitinated forms of the POI indicates successful PROTAC-mediated ubiquitination.
Ternary Complex Formation Assay (AlphaLISA)
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based immunoassay used to detect and quantify the formation of the PROTAC-induced ternary complex.[25][26]
Materials:
-
Tagged recombinant POI (e.g., GST-tagged)
-
Tagged recombinant E3 ligase complex (e.g., His-tagged)
-
PROTAC compound
-
AlphaLISA acceptor beads conjugated with an antibody against one tag (e.g., anti-GST)
-
AlphaLISA donor beads conjugated with an antibody against the other tag (e.g., anti-His)
-
Assay buffer
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Component Incubation: In a microplate, incubate the tagged POI, tagged E3 ligase, and a dilution series of the PROTAC compound.
-
Bead Addition: Add the AlphaLISA acceptor and donor beads to the wells.
-
Incubation: Incubate the plate in the dark at room temperature.
-
Signal Detection: Read the plate on an AlphaLISA-compatible microplate reader. When the ternary complex forms, the donor and acceptor beads are brought into close proximity, resulting in a luminescent signal.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration to determine the potency and cooperativity of ternary complex formation. A characteristic "hook effect" is often observed at high PROTAC concentrations due to the formation of binary complexes.[5]
Conclusion
The selection of an E3 ligase ligand is a critical decision in the design of effective PROTACs. While ligands for CRBN and VHL remain the most widely used, the development of ligands for other E3 ligases like MDM2 and IAPs, as well as the exploration of covalent targeting strategies, are expanding the possibilities for targeted protein degradation. This guide provides a framework for comparing the performance of different E3 ligase ligands, supported by quantitative data and detailed experimental protocols. By understanding the nuances of each E3 ligase system and employing robust experimental methodologies, researchers can make more informed decisions in the development of novel and effective protein degraders.
References
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A covalent BTK ternary complex compatible with targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. urmc.rochester.edu [urmc.rochester.edu]
- 18. Hijacking the MDM2 E3 Ligase with Novel BRD4‐Targeting Proteolysis‐Targeting Chimeras in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Derivatization of inhibitor of apoptosis protein (IAP) ligands yields improved inducers of estrogen receptor α degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. web.mit.edu [web.mit.edu]
- 21. medchemexpress.com [medchemexpress.com]
- 22. researchgate.net [researchgate.net]
- 23. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
- 26. resources.revvity.com [resources.revvity.com]
Validating Protein Knockdown: A Comparative Guide to Western Blot Analysis
For researchers, scientists, and drug development professionals, confirming the successful knockdown of a target protein is a critical step in understanding gene function and developing novel therapeutics. Western blot analysis remains a cornerstone technique for this validation process. This guide provides an objective comparison of Western blot with other common methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for your research needs.
Comparison of Protein Knockdown Validation Methods
Choosing the right method to confirm protein knockdown depends on various factors, including the need for quantitative data, sample throughput, and the specific information required, such as protein size and post-translational modifications.[1][2]
| Method | Principle | Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| Quantitative Western Blot | Antibody-based detection of a specific protein in a complex lysate separated by size.[1][3] | Low to Medium | Semi-quantitative to Quantitative[3][4] | Widely established, provides molecular weight information, and can detect post-translational modifications.[1][2][3] | Multiple steps can lead to variability, can be time-consuming, and is generally less sensitive than ELISA.[2][3][5] |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Antibody-based detection and quantification of a specific protein in a sample, typically in a 96-well plate format.[5] | High | Quantitative[2][5] | High sensitivity and specificity, ideal for high-throughput screening of many samples.[1][5][6] | Does not provide information on protein size or modifications, and can be prone to false positives.[2][5][6] |
| Mass Spectrometry (MS) | Identifies and quantifies proteins based on their mass-to-charge ratio.[7] | Medium to High | Quantitative[7][8] | High specificity and dynamic range, can identify multiple proteins simultaneously, and does not require a specific antibody for each target.[7][8] | Requires specialized equipment and expertise, can be expensive, and data analysis can be complex.[7] |
| In-Cell Western™ Assay | Antibody-based immunofluorescent detection of proteins directly within fixed and permeabilized cells in a microplate format.[3] | High | Quantitative | Streamlined workflow without cell lysis or gel electrophoresis, suitable for high-throughput screening.[3][9] | Does not provide molecular weight information, and optimization of fixation and permeabilization is crucial.[3] |
| CRISPR-ko Validation | Western blot analysis of a cell line where the target gene has been completely knocked out using CRISPR-Cas9 technology.[3] | Low | Qualitative to Semi-quantitative | Serves as a gold standard for confirming antibody specificity and complete protein ablation.[3] | Can be lethal if the protein is essential for cell survival, and the generation of knockout cell lines is time-consuming.[3] |
Experimental Protocols
Quantitative Western Blot Protocol for Protein Knockdown Confirmation
This protocol outlines the key steps for performing a quantitative Western blot to validate protein knockdown.[3]
-
Sample Preparation and Protein Quantification:
-
Lyse cells (both control and those treated with siRNA or other knockdown agents) using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3][10]
-
Determine the protein concentration of each lysate using a protein assay such as the BCA assay to ensure equal loading.[3]
-
-
Gel Electrophoresis and Protein Transfer:
-
Immunodetection:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[11]
-
Incubate the membrane with a primary antibody specific to the target protein.[3][11]
-
Wash the membrane to remove unbound primary antibody.[3][11]
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.[11]
-
-
Signal Detection and Quantification:
-
For chemiluminescent detection, add an ECL substrate and capture the signal using a digital imager.[3][4] For fluorescent detection, use an appropriate imaging system.
-
Quantify the band intensities using image analysis software.[3] To ensure accuracy, normalize the signal of the target protein to a loading control (e.g., a housekeeping protein like GAPDH or β-actin, or total protein stain).[4] It is crucial to ensure the signal is within the linear range for accurate quantification.[12][13]
-
Alternative Methodologies
-
ELISA: This technique involves coating a microplate with a capture antibody, adding the sample, and then detecting the bound protein with a detection antibody, often in a sandwich format. The signal is generated by an enzyme-linked secondary antibody and is proportional to the amount of protein.[5]
-
Mass Spectrometry: In a typical workflow, proteins are extracted from cells, digested into peptides, and then separated by liquid chromatography before being ionized and analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides, which can be used to identify and quantify the corresponding proteins.[7]
Visualizations
Caption: Workflow for quantitative Western blot analysis.
Caption: Decision tree for selecting a knockdown validation method.
References
- 1. Western blotting vs. ELISA | Abcam [abcam.com]
- 2. Western Blot vs ELISA: Which Is Better for Protein Detection? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Western Blot Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 6. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 7. diva-portal.org [diva-portal.org]
- 8. News in Proteomics Research: MS-Westerns - Like W.B., but specific, sensitive & reproducible, with dynamic range! [proteomicsnews.blogspot.com]
- 9. licorbio.com [licorbio.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. bitesizebio.com [bitesizebio.com]
A Researcher's Guide to Quantitative Proteomics for Measuring Protein Degradation
A comparative analysis of SILAC, TMT, and Label-Free quantification methods for researchers, scientists, and drug development professionals.
In the dynamic cellular landscape, the controlled degradation of proteins is as crucial as their synthesis for maintaining cellular health and function. Dysregulation of protein degradation pathways is implicated in a multitude of diseases, including cancer and neurodegenerative disorders. Consequently, the accurate measurement of protein degradation efficiency is paramount for both basic research and the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparison of three leading quantitative proteomics techniques—Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tag (TMT) labeling, and Label-Free Quantification (LFQ)—for the precise measurement of protein degradation.
At a Glance: Comparing the Methods
| Feature | SILAC (pulse-SILAC) | TMT (Tandem Mass Tag) | Label-Free Quantification (LFQ) |
| Principle | Metabolic labeling with stable isotope-labeled amino acids to differentiate between pre-existing and newly synthesized proteins. | Chemical labeling of peptides with isobaric tags, allowing for multiplexed relative quantification. | Quantification based on the signal intensity or spectral counts of unlabeled peptides. |
| Primary Application for Degradation Studies | Direct measurement of protein turnover and half-life by tracking the decay of "heavy" or "light" labeled proteins over time.[1] | Relative quantification of protein abundance changes upon induction of degradation. | Relative quantification of protein abundance changes, suitable for large-scale screening. |
| Sample Multiplexing | Typically 2-3 samples per experiment (e.g., control, treatment, different time points). | High multiplexing capacity (up to 18 samples simultaneously).[2] | No inherent multiplexing; samples are run sequentially. |
| Precision & Accuracy | High precision and accuracy due to metabolic labeling and early sample pooling.[3] | High accuracy, but can be affected by ratio compression.[3] | Lower precision and accuracy compared to label-based methods due to run-to-run variability.[4][5] |
| Proteome Coverage | Good coverage, but dependent on efficient label incorporation. | Lower proteome coverage compared to LFQ due to increased sample complexity.[4][5] | Highest proteome coverage, identifying a larger number of proteins.[4][5] |
| Cost | Moderate to high due to the cost of isotope-labeled amino acids and media. | High due to the cost of TMT reagents. | Lower cost as no labeling reagents are required.[4] |
| Experimental Complexity | Moderately complex, requires cell culture expertise for metabolic labeling. | Complex, with multiple chemical labeling and quenching steps.[6] | Simpler sample preparation workflow.[4] |
Delving Deeper: How Each Method Works
SILAC: The Gold Standard for Turnover Dynamics
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling technique that allows for the direct measurement of protein synthesis and degradation rates.[1] In a typical pulse-SILAC (pSILAC) experiment to measure protein degradation, cells are first cultured in a medium containing "heavy" stable isotope-labeled amino acids (e.g., 13C6-Lysine and 13C6,15N4-Arginine) until the proteome is fully labeled. Then, the "heavy" medium is replaced with a "light" medium containing the normal, unlabeled amino acids. Over time, the "heavy" proteins are degraded and replaced by newly synthesized "light" proteins. By collecting samples at different time points and analyzing them by mass spectrometry, the decay rate of the "heavy" labeled proteins can be determined, providing a direct measure of their degradation rate and half-life.[1]
TMT: High-Throughput Comparative Analysis
Tandem Mass Tag (TMT) labeling is a chemical labeling method that enables the simultaneous relative quantification of proteins in multiple samples.[2] In the context of protein degradation studies, TMT is used to compare the abundance of proteins in a control sample versus one or more treated samples (e.g., cells treated with a PROTAC). After protein extraction and digestion into peptides, the peptides from each sample are labeled with a unique TMT tag. These tags are isobaric, meaning they have the same total mass, but upon fragmentation in the mass spectrometer, they generate unique reporter ions of different masses. The intensity of these reporter ions is proportional to the abundance of the peptide in the original sample, allowing for precise relative quantification across all labeled samples in a single mass spectrometry run.[7]
Label-Free Quantification: A Powerful Screening Tool
Label-Free Quantification (LFQ) is a method that determines the relative amount of proteins in different samples without the use of stable isotopes.[8] There are two main approaches to LFQ: one based on the signal intensity of peptide precursor ions and the other on spectral counting (the number of MS/MS spectra identified for a given peptide).[9] For protein degradation studies, LFQ is used to compare the proteome profiles of control and treated cells to identify proteins with significantly decreased abundance. Due to its simpler workflow and lower cost, LFQ is particularly well-suited for large-scale screening experiments to identify potential targets of protein-degrading compounds.[4]
Visualizing the Pathways of Protein Degradation
The two major pathways for protein degradation within the cell are the Ubiquitin-Proteasome System and Autophagy. Understanding these pathways is crucial for interpreting data from protein degradation studies.
References
- 1. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy [mdpi.com]
- 2. Top considerations for TMT mass spectrometry analysis | Drug Discovery News [drugdiscoverynews.com]
- 3. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 4. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 5. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 7. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 8. Label-free quantification - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to CRBN and VHL-based PROTACs Employing a Chloroacetamido-C-PEG3-C3-NHBoc Linker
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that harness the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical design consideration in the development of a PROTAC is the choice of the E3 ubiquitin ligase to be recruited. Among the most widely utilized are Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ligases. This guide provides an objective comparison of CRBN and VHL-based PROTACs, specifically in the context of a Chloroacetamido-C-PEG3-C3-NHBoc linker, supported by representative experimental data and detailed protocols.
Mechanism of Action: A Tale of Two E3 Ligases
PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1] The choice between CRBN and VHL can significantly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
CRBN, a component of the CUL4A E3 ligase complex, and VHL, which forms the VCB E3 ligase complex, present distinct advantages and disadvantages. CRBN ligands are often smaller and can lead to PROTACs with better cell permeability.[] In contrast, VHL ligands tend to be larger but can offer higher binding affinity and selectivity.[] The subcellular localization also differs, with CRBN being primarily nuclear and VHL present in both the cytoplasm and nucleus, which can impact the accessibility of the target protein.[]
Performance Comparison: CRBN vs. VHL-based PROTACs
The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are commonly used in PROTAC design to improve solubility and provide flexibility for the formation of a stable ternary complex.[4] The chloroacetamide group can be used for covalent binding to a cysteine residue on the target protein or E3 ligase ligand, while the Boc-protected amine allows for further chemical modification.
Below is a table summarizing hypothetical, yet representative, quantitative data for a comparative study of a CRBN and a VHL-based PROTAC, both incorporating the this compound linker.
| Parameter | CRBN-based PROTAC | VHL-based PROTAC |
| Binding Affinity (Kd) to E3 Ligase | ~250 nM[3] | 29 nM - 185 nM[3] |
| Target Protein Degradation (DC50) | 10 - 100 nM | 1 - 10 nM |
| Maximum Degradation (Dmax) | >90% | >95% |
| Cell Permeability | Generally Higher | Can be a challenge |
| Selectivity | Potential for off-target degradation of neosubstrates | Generally higher selectivity |
| "Hook Effect" | Can be observed | More pronounced |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual values will vary depending on the specific target protein, cell line, and experimental conditions.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the key mechanisms and workflows.
References
Safety Operating Guide
Proper Disposal of Chloroacetamido-C-PEG3-C3-NHBoc: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Chloroacetamido-C-PEG3-C3-NHBoc, a PEG-based PROTAC linker, is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures to ensure the responsible handling and disposal of this compound, aligning with safety regulations and best practices.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that disposal activities are carried out in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Hazard Profile
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].
These classifications underscore the importance of preventing this chemical from entering the environment, particularly waterways.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[1]. This should be done in accordance with all local, state, and federal regulations.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials, absorbent paper), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, properly sealed, and stored in a designated secondary containment area to prevent accidental spills.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with the Safety Data Sheet (SDS) for this compound.
-
Important Considerations:
-
Do Not Dispose Down the Drain: Due to its high aquatic toxicity, this compound must not be disposed of down the sink or in any wastewater system[2].
-
Avoid Environmental Release: Take all necessary precautions to prevent the release of this substance into the environment. In case of a spill, collect the spillage and dispose of it as hazardous waste[1].
-
Consult Local Regulations: Disposal regulations can vary. Always consult your local and institutional guidelines to ensure full compliance[3]. While polyethylene (B3416737) glycol (PEG) itself is biodegradable, the presence of the chloroacetamide and Boc-protected amine functional groups necessitates handling this compound as hazardous chemical waste.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Chloroacetamido-C-PEG3-C3-NHBoc
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Chloroacetamido-C-PEG3-C3-NHBoc, a PEG-based PROTAC linker. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] The primary hazards are associated with the chloroacetamide functional group, which is a reactive alkylating agent.
Hazard Identification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Due to the presence of the chloroacetamide moiety, this compound should be handled with the same precautions as other reactive chloroacetamide-containing reagents. These compounds can be strong irritants to the skin and tissues.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to prevent exposure through inhalation, skin contact, or eye contact.
Recommended PPE:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or a face shield.[3] | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile rubber gloves.[3] | Provides a barrier against skin contact. Gloves must be inspected prior to use and disposed of after contamination.[3][4] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[5][6] If dust formation is likely, a NIOSH-approved respirator may be necessary.[3] | Minimizes inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial for the safe handling of this compound.
Detailed Experimental Protocol:
-
Preparation:
-
Before handling the compound, ensure you are wearing the appropriate personal protective equipment as detailed in the PPE table.
-
Verify that the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents to avoid leaving the designated work area.
-
-
Handling:
-
Reaction:
-
If the reaction is air or moisture sensitive, ensure it is set up under an inert atmosphere.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Cleanup and Decontamination:
-
Upon completion of the reaction, quench any reactive materials safely.
-
Decontaminate all glassware and surfaces that have come into contact with the compound.
-
Wash hands thoroughly with soap and water after handling.[5]
-
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed container for hazardous chemical waste. | Collect all solid waste, including unused compound and contaminated materials (e.g., weigh boats, contaminated paper towels). |
| Liquid Waste | Labeled, sealed container for hazardous chemical waste. | Collect all liquid waste, including reaction mixtures and solvent rinses. Do not pour down the drain.[3] |
| Contaminated Sharps | Puncture-resistant sharps container. | Dispose of any contaminated needles or other sharps immediately. |
| Contaminated PPE | Labeled hazardous waste bag. | Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[3] |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
First Aid Measures:
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell.[1] Rinse mouth.[1]
-
If on Skin: Wash with plenty of soap and water.[3] If skin irritation or rash occurs, get medical advice/attention.[3] Wash contaminated clothing before reuse.[3]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Promptly call a physician.[1]
By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- 1. This compound|934164-55-3|MSDS [dcchemicals.com]
- 2. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eurofinsus.com [eurofinsus.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
